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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide: Structure, Properties, and Scientific Context

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide, a heterocyclic compound of inte...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document synthesizes information from closely related analogs to present a predictive and insightful resource. The core focus remains on the chemical structure, potential physicochemical properties, a probable synthetic route, and the broader context of its potential biological significance.

Molecular Architecture and Identification

2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide belongs to the tetrahydroquinoline class of bicyclic heterocyclic compounds. Its structure features a benzene ring fused to a dihydropyridinone ring, with a carboxamide substituent at the 6-position of the aromatic ring.

The fundamental identification of this compound is established through its unique CAS number.

IdentifierValueSource
CAS Number 1368450-80-9BLDpharm[1]
Molecular Formula C₁₀H₁₀N₂O₂BLDpharm[1]
Molecular Weight 190.20 g/mol BLDpharm[1]

The structural framework suggests potential for hydrogen bonding via the amide and lactam functionalities, which would influence its solubility and interactions with biological targets.

Diagram 1: Chemical Structure of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide

A 2D representation of the title compound.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted Characteristic for 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamideRationale based on Analogue
Physical State Likely a solid at room temperature.Carboxylic acid analogue is a solid[2].
Melting Point Expected to be a relatively high melting point solid.The presence of amide and lactam groups allows for strong intermolecular hydrogen bonding.
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF.The carboxamide group may slightly increase aqueous solubility compared to the carboxylic acid, but the overall aromatic and heterocyclic structure will limit it.
pKa The N-H proton of the lactam is weakly acidic, while the amide protons are generally not considered acidic. The amide carbonyl can be protonated under strongly acidic conditions.General chemical principles of lactams and amides.

Synthesis and Purification

A definitive, published synthetic protocol for 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide is not currently available. However, a logical and well-established synthetic strategy would involve the amidation of its corresponding carboxylic acid precursor, 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid[2]. This precursor is commercially available.

Diagram 2: Proposed Synthetic Pathway

Synthesis_Pathway Reactant 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid Intermediate Activated Ester / Acyl Chloride Reactant->Intermediate Activating Agent (e.g., SOCl₂, HBTU) Product 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide Intermediate->Product Ammonia Source (e.g., NH₄OH, NH₃ gas) Research_Applications Core 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide App1 Anticancer Agents Core->App1 App2 Antimicrobial Agents Core->App2 App3 CNS-Active Agents Core->App3

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Exploratory

mechanism of action of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide derivatives

An In-Depth Technical Guide to the Mechanism of Action of 2-Oxo-1,2,3,4-Tetrahydroquinoline-6-Carboxamide Derivatives Executive Summary The development of safe antithrombotic agents has historically been hindered by the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-Oxo-1,2,3,4-Tetrahydroquinoline-6-Carboxamide Derivatives

Executive Summary

The development of safe antithrombotic agents has historically been hindered by the inextricable link between thrombosis prevention and bleeding risk. Traditional anticoagulants—such as heparins, vitamin K antagonists, and Direct Oral Anticoagulants (DOACs) targeting Factor Xa (FXa) or Thrombin (FIIa)—block the common coagulation pathway, resulting in a narrow therapeutic index.

Recent structural biology and epidemiological breakthroughs have identified Coagulation Factor XIa (FXIa) as an optimal target to uncouple hemostasis from thrombosis[1]. Within this landscape, 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide (THQ-6-carboxamide) derivatives have emerged as a highly potent, selective, and reversible class of small-molecule FXIa inhibitors[2]. This whitepaper dissects the molecular mechanism of action, structural pharmacophore, and self-validating experimental workflows required to characterize these next-generation anticoagulants.

Pathophysiological Rationale: Uncoupling Hemostasis and Thrombosis

Factor XIa is a serine protease that operates in the amplification phase of the intrinsic coagulation cascade[3]. While the extrinsic pathway (driven by Tissue Factor and FVIIa) is sufficient for primary hemostasis (wound sealing), pathological thrombus growth within intact vessels is heavily dependent on the FXIa-driven intrinsic amplification loop[1].

By selectively inhibiting FXIa, THQ-6-carboxamide derivatives suppress pathological thrombosis without disrupting the primary hemostatic plug formation, thereby offering a profound safety advantage over FXa and Thrombin inhibitors[2].

G Contact Contact Activation (FXII -> FXIIa) FXI Factor XI Contact->FXI Activates FXIa Factor XIa FXI->FXIa FIXa Factor IXa FXIa->FIXa Catalyzes FIX Factor IX FIX->FIXa FXa Factor Xa FIXa->FXa Tenase Complex FX Factor X FX->FXa Thrombin Thrombin (FIIa) FXa->Thrombin Prothrombinase Thrombin->FXI Amplification Loop Fibrin Fibrin Clot Thrombin->Fibrin Cleaves Fibrinogen Inhibitor THQ-6-Carboxamide Derivatives Inhibitor->FXIa Direct Inhibition

Fig 1. Intrinsic coagulation cascade highlighting FXIa amplification and THQ-6-carboxamide inhibition.

Molecular Mechanism of Action

The active site of FXIa features a classic serine protease catalytic triad (His57, Asp102, Ser195) but possesses unique topological features in its substrate-binding pockets (S1, S1', S2, S2') that allow for high selectivity[4].

The 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide scaffold acts as a rigid, shape-matched core that orchestrates a highly specific binding mode:

  • S1 Pocket Engagement: The S1 pocket of FXIa contains Asp189 at its base. While highly basic groups (like benzamidine) form strong salt bridges here, they suffer from poor oral bioavailability. Crucially, FXIa contains an Ala190 residue in the S1 pocket (unlike FIXa and FVIIa, which possess Ser190)[5]. THQ derivatives exploit this by utilizing neutral or weakly basic P1 moieties (e.g., chlorophenyl tetrazole) that engage in edge-to-face π -stacking with Tyr228 and hydrophobic interactions with Ala190, maintaining potency while improving pharmacokinetic properties[1].

  • Oxyanion Hole Anchoring: The lactam core (2-oxo group) of the THQ scaffold acts as a hydrogen-bond acceptor, directly interacting with the backbone NH of Gly193 and Ser195 in the oxyanion hole[6]. The adjacent lactam NH often forms a critical hydrogen bond with the side-chain hydroxyl of Ser195[2].

  • S1'/S2' Vectoring via 6-Carboxamide: The 6-carboxamide linker serves as a rigid vector, projecting P2/P1' substituents (such as morpholine amides or substituted phenyl rings) into the S1' and S2' pockets. The carboxamide carbonyl frequently forms a water-mediated hydrogen bond with Leu41, stabilizing the inhibitor-enzyme complex[1].

G cluster_0 FXIa Active Site Pockets S1 S1 Pocket Asp189, Tyr228, Ala190 Oxyanion Oxyanion Hole Gly193, Ser195 S1_prime S1' / S2' Pockets His57, Leu41 P1_Group P1 Moiety (e.g., Neutral Aryl) P1_Group->S1 π-Stacking / Hydrophobic THQ_Core 2-Oxo-1,2,3,4-THQ Core (Lactam NH & C=O) P1_Group->THQ_Core THQ_Core->Oxyanion H-Bonding Carboxamide 6-Carboxamide Linker & P2/P1' Substituents THQ_Core->Carboxamide Carboxamide->S1_prime Hydrophobic Interactions

Fig 2. Pharmacophore mapping of THQ-6-carboxamide derivatives within the FXIa active site.

Quantitative Structure-Activity Relationship (QSAR) Data

To demonstrate the efficacy of the THQ-6-carboxamide scaffold, quantitative enzymatic and ex vivo coagulation data are summarized below. A hallmark of a successful THQ derivative is sub-nanomolar affinity for FXIa combined with >1000-fold selectivity over related serine proteases (FXa, FVIIa, Thrombin)[2].

Compound Class / ReferenceFXIa Ki​ (nM)FXa Ki​ (nM)FVIIa Ki​ (nM)aPTT ( μ M)PT ( μ M)
THQ-Derivative 1 (Enantiomer A) [2]0.20>1000>10001.5>100
THQ-Derivative 2 (Morpholine analog) [6]0.70>10004502.1>100
BMS-962212 (Clinical Reference) [1]0.15>1000>10001.2>100

Note: represents the concentration required to double the baseline coagulation time.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that biochemical assays must not exist in isolation. The following protocols constitute a self-validating system ; the in vitro enzymatic data must perfectly predict the ex vivo phenotypic response, with built-in orthogonal controls to rule out assay interference.

Protocol 1: Steady-State Inhibition Kinetics (Target Engagement)

Causality: To prove direct, reversible orthosteric inhibition, we utilize a continuous chromogenic assay. The inclusion of a non-ionic detergent (Triton X-100) is strictly required to eliminate false positives caused by compound aggregation (promiscuous inhibition).

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 145 mM NaCl, 5 mM KCl, 0.1% PEG-8000, and 0.01% Triton X-100.

  • Enzyme/Inhibitor Pre-incubation: Dilute human FXIa (final concentration 0.5 nM) in assay buffer. Add serial dilutions of the THQ-6-carboxamide derivative (ranging from 0.01 nM to 10 μ M). Incubate at 25°C for 30 minutes to allow the system to reach thermodynamic equilibrium.

  • Substrate Addition: Initiate the reaction by adding the chromogenic substrate S-2366 (pyroGlu-Pro-Arg-pNA) at a final concentration equal to its Km​ (approx. 0.3 mM).

  • Kinetic Readout: Monitor the release of p-nitroaniline (pNA) continuously at 405 nm for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocities ( V0​ ) and fit the data to the Morrison equation for tight-binding inhibitors to determine the apparent Ki​ .

Protocol 2: Ex Vivo Plasma Coagulation (Pathway Selectivity)

Causality: A true FXIa inhibitor must selectively prolong the Activated Partial Thromboplastin Time (aPTT, intrinsic pathway) without altering the Prothrombin Time (PT, extrinsic pathway). If PT is prolonged, the compound is non-selective and the self-validation fails.

  • Plasma Preparation: Obtain pooled normal human plasma (citrated).

  • Compound Spiking: Spike plasma aliquots with the THQ derivative to achieve final concentrations ranging from 0.1 to 50 μ M. Include a vehicle control (DMSO 1% v/v).

  • aPTT Assay (Intrinsic): Add 50 μ L of spiked plasma to 50 μ L of aPTT reagent (ellagic acid/phospholipids). Incubate for 3 minutes at 37°C. Add 50 μ L of 25 mM CaCl2​ to initiate clotting. Record the time to clot formation via a mechanical or optical coagulometer.

  • PT Assay (Extrinsic): Add 50 μ L of spiked plasma to a cuvette at 37°C. Add 100 μ L of pre-warmed PT reagent (recombinant tissue factor/phospholipids/ CaCl2​ ). Record clotting time.

  • Validation Check: The compound is validated as a selective FXIa inhibitor if the concentration required to double aPTT ( EC2×​ ) is in the low micromolar range, while the PT EC2×​ remains >100 μ M[2].

G cluster_1 Phase 1: In Vitro Target Engagement cluster_2 Phase 2: Ex Vivo Coagulation (Self-Validating) cluster_3 Phase 3: Structural Validation Start Compound Synthesis & Purification (>95% purity) Enzyme Chromogenic FXIa Assay (Determine Ki) Start->Enzyme Selectivity Selectivity Panel (FXa, FVIIa, Thrombin) Enzyme->Selectivity SPR SPR Binding Kinetics (Orthogonal Validation) Enzyme->SPR aPTT aPTT Assay (Intrinsic Pathway - Prolonged) Selectivity->aPTT PT PT Assay (Extrinsic Pathway - Unchanged) Selectivity->PT Xray X-ray Crystallography (FXIa-Inhibitor Complex) aPTT->Xray PT->Xray

Fig 3. Self-validating experimental workflow for characterizing FXIa inhibitors.

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Foundational

Comprehensive Technical Guide on 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide: Molecular Properties, Analytical Workflows, and Pharmacological Applications

Executive Summary As a Senior Application Scientist in drug discovery, evaluating the structural and physicochemical properties of privileged scaffolds is the first critical step in pipeline development. 2-Oxo-1,2,3,4-te...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in drug discovery, evaluating the structural and physicochemical properties of privileged scaffolds is the first critical step in pipeline development. 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide (CAS: 1368450-80-9) is a highly versatile bicyclic heterocyclic building block. Characterized by a rigid tetrahydroquinoline (THQ) core fused with a lactam ring and functionalized with a carboxamide group, this molecule provides exceptional directionality for hydrogen bonding. This whitepaper provides an in-depth technical analysis of its molecular weight, exact mass, pharmacological utility, and the self-validating experimental protocols required for its synthesis and analytical verification.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In rigorous medicinal chemistry workflows, distinguishing between average molecular weight and exact mass is non-negotiable.

  • Molecular Weight (190.20 g/mol ): This value is calculated using the standard atomic weights of the elements, which account for the natural isotopic distribution (e.g., Carbon = 12.011). It is primarily used for stoichiometric calculations during macroscopic synthetic scale-ups.

  • Exact Mass (190.0742 Da): This is the monoisotopic mass, calculated using only the most abundant isotope of each element (e.g., 12 C = 12.000000, 1 H = 1.007825, 14 N = 14.003074, 16 O = 15.994915). In High-Resolution Mass Spectrometry (HRMS), exact mass is the critical metric for unambiguous structural confirmation.

The elemental composition of the compound is C 10​ H 10​ N 2​ O 2​ . The tables below summarize its core physicochemical and isotopic parameters.

Table 1: Physicochemical Properties
PropertyValueAnalytical Significance
Chemical Name 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamideStandard IUPAC nomenclature
CAS Registry Number 1368450-80-9Unique chemical identifier
Chemical Formula C 10​ H 10​ N 2​ O 2​ Defines elemental composition
Molecular Weight 190.20 g/mol Used for molarity and yield calculations
Exact Mass (Monoisotopic) 190.0742 DaTarget for high-resolution mass analyzers
Calculated [M+H] + 191.0815 m/zPrimary ion observed in ESI+ mode
Hydrogen Bond Donors 2Amide (-NH 2​ ) and Lactam (-NH)
Hydrogen Bond Acceptors 2Carbonyl oxygens (C=O)
Table 2: Isotopic Mass Distribution
Isotope PeakExact Mass (Da)Relative Abundance (%)Causality
M (Monoisotopic) 190.0742100.0Composed entirely of 12 C, 1 H, 14 N, 16 O
M+1 191.0776~11.2Driven primarily by the natural ~1.1% abundance of 13 C across 10 carbon atoms
M+2 192.0784~0.8Driven by the natural abundance of 18 O

Structural Significance & Pharmacological Utility

The 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide scaffold is not merely a structural curiosity; it is actively deployed in the design of highly selective inhibitors and antagonists. The lactam and carboxamide moieties act as precise hydrogen bond donors and acceptors, anchoring the molecule within complex protein binding pockets.

Authoritative patent literature and biochemical databases highlight its integration into several key therapeutic pathways:

  • TRPM8 Antagonism: Derivatives of this scaffold are utilized as Transient Receptor Potential Melastatin 8 (TRPM8) inhibitors, which are critical in modulating neuropathic pain and migraines .

  • HSF1 Inhibition: The scaffold is incorporated into fused 1,4-dihydrodioxin derivatives targeting Heat Shock Transcription Factor 1 (HSF1), a pathway heavily implicated in the survival and proliferation of cancer cells .

  • Coagulation Factor XIa: The BRENDA enzyme database catalogs derivatives of this compound as inhibitors of Factor XIa (EC 3.4.21.27), presenting a pathway for novel anticoagulation therapies .

Pharmacological_Targets cluster_targets Primary Biological Targets Scaffold 2-Oxo-1,2,3,4-tetrahydroquinoline -6-carboxamide Scaffold T1 TRPM8 Channel Scaffold->T1 Antagonist T2 HSF1 Transcription Factor Scaffold->T2 Inhibitor T3 Coagulation Factor XIa Scaffold->T3 Inhibitor E1 Neuropathic Pain Management T1->E1 E2 Anti-Proliferative (Oncology) T2->E2 E3 Anticoagulation Therapy T3->E3

Pharmacological targeting pathways utilizing the THQ-6-carboxamide scaffold.

Analytical & Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) Protocol

To ensure absolute trustworthiness in structural assignment, the analytical protocol must be a self-validating system. Relying solely on nominal mass (190 Da) is insufficient because isobaric interferences can yield false positives.

Causality & Methodology:

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to a concentration of 1 µg/mL. Why Formic Acid? It lowers the pH, pre-protonating the basic nitrogen atoms in solution to enhance ionization efficiency.

  • Ionization (ESI+): Electrospray Ionization in positive mode is utilized. The carboxamide group and lactam nitrogen possess lone pairs that readily accept a proton, forming a stable [M+H] + ion. This soft ionization technique prevents extensive fragmentation, preserving the intact molecular ion.

  • Mass Analysis: Introduce the sample into a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Self-Validation (Lock-Mass): Co-infuse an internal standard (e.g., Leucine Enkephalin). TOF analyzers are susceptible to slight thermal drifts. The internal standard provides a real-time reference point, dynamically correcting the calibration to ensure the mass error remains strictly below 5 ppm.

  • Data Confirmation: The software must detect a monoisotopic peak at exactly 191.0815 m/z .

Mass_Spec_Workflow A 1. Sample Prep (0.1% Formic Acid) B 2. LC Separation (C18 Column) A->B C 3. ESI+ Ionization (Protonation) B->C D 4. TOF/Orbitrap (Mass Analysis) C->D E 5. Data Validation (m/z 191.0815) D->E

Step-by-step HRMS workflow for exact mass validation of the target scaffold.

Synthetic Derivatization: Amide Coupling Protocol

When synthesizing this exact scaffold from its precursor (2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid), precise reagent selection is required to maximize yield and prevent epimerization/side reactions.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of the carboxylic acid precursor in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 equivalents of HATU. Causality: HATU is chosen over traditional EDC/HOBt due to the superior leaving group ability of the generated HOAt ester intermediate, which accelerates the amination step and drives the reaction to completion.

  • Amination: Add 3.0 equivalents of Ammonium Chloride (NH 4​ Cl) followed dropwise by 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: NH 4​ Cl serves as a stable, easy-to-weigh ammonia source. DIPEA is critical as it neutralizes the NH 4​ Cl to release free ammonia in situ and deprotonates the carboxylic acid to initiate the coupling.

  • Reaction Monitoring (Self-Validating Step): Stir at room temperature for 2 hours. Monitor via LC-MS. The system is self-validating: the reaction is deemed complete when the acid precursor peak ([M+H] + = 192.065) completely disappears and is replaced by the target amide peak ([M+H] + = 191.081).

  • Workup: Quench with water, extract with Ethyl Acetate, wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

References

  • Chroman derivatives as TRPM8 inhibitors.Google Patents (US20140045855A1).
  • Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor 1.Google Patents (WO2015049535A1).
  • Information on EC 3.4.21.27 - coagulation factor XIa. BRENDA Enzyme Database. Retrieved from:[Link]

Exploratory

In Vitro Pharmacokinetics of the 2-Oxo-1,2,3,4-Tetrahydroquinoline-6-Carboxamide Scaffold: A Comprehensive ADME Guide

Executive Summary The 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide motif is a highly privileged structural scaffold utilized across multiple therapeutic areas. It serves as the core pharmacophore in novel inhibitors o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide motif is a highly privileged structural scaffold utilized across multiple therapeutic areas. It serves as the core pharmacophore in novel inhibitors of coagulation Factor XIa[1], modulators of heat shock transcription factor 1 (HSF1)[2], and next-generation atypical antipsychotics[3]. Despite its potent target engagement, the scaffold presents unique pharmacokinetic (PK) challenges. The lactam ring and the 6-carboxamide moiety introduce specific hydrogen-bonding dynamics and metabolic liabilities that must be rigorously profiled during early drug discovery.

As a Senior Application Scientist, I approach in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) not as a checklist, but as a causal, self-validating system. This whitepaper details the mechanistic rationale, step-by-step methodologies, and data interpretation frameworks required to optimize the in vitro pharmacokinetics of this specific scaffold.

Structural Liabilities & Metabolic Causality

Before initiating any assay, we must understand the chemical causality driving the compound's behavior. The 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide structure contains three critical zones of metabolic interest:

  • The 6-Carboxamide Group: Acts as a strong hydrogen bond donor/acceptor, which can restrict passive membrane permeability. Furthermore, it is susceptible to amidase-mediated hydrolysis in hepatic and plasma environments.

  • The Tetrahydroquinoline Core: The saturated portion of the ring is highly prone to cytochrome P450 (CYP)-mediated dehydrogenation (aromatization), converting the core into a fully aromatic 2-oxoquinoline[4].

  • The Lactam Nitrogen (Position 1): If unsubstituted, it serves as a site for Phase II N-glucuronidation.

Metabolism Parent 2-Oxo-1,2,3,4-Tetrahydroquinoline- 6-Carboxamide CYP CYP450 (3A4, 1A2) Oxidation Parent->CYP Dehydrogenation Amidase Hepatic Amidases Hydrolysis Parent->Amidase Amide Cleavage UGT UGT Glucuronidation Parent->UGT Phase II Conjugation Met1 Aromatization to 2-Oxoquinoline CYP->Met1 Met2 6-Carboxylic Acid Metabolite Amidase->Met2 Met3 N-Glucuronide Conjugate UGT->Met3

Fig 1: In vitro metabolic pathways of the 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide scaffold.

Absorption & Permeability Profiling

Causality & Rationale

To achieve systemic exposure, the compound must traverse the intestinal epithelium. The desolvation energy required to strip water molecules from the 6-carboxamide group often limits transcellular diffusion. We utilize the Caco-2 bidirectional permeability assay to measure both passive diffusion and active efflux (e.g., P-glycoprotein). A self-validating protocol requires measuring Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity; without this, paracellular leakage could be falsely interpreted as high transcellular permeability.

Protocol: Caco-2 Bidirectional Permeability
  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® filter supports (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • System Validation: Measure TEER using a volt-ohm meter. Only wells exhibiting TEER > 250 Ω·cm² are validated for the assay.

  • Dosing Preparation: Prepare 10 µM solutions of the test compound in Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Assay Execution:

    • For Apical-to-Basolateral (A-B) transport: Add 0.5 mL of dosing solution to the apical chamber and 1.5 mL of blank buffer to the basolateral chamber.

    • For Basolateral-to-Apical (B-A) transport: Reverse the volumes and dosing locations.

  • Incubation & Sampling: Incubate at 37°C in a 5% CO₂ orbital shaker. Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing with fresh buffer to maintain sink conditions.

  • Quantification: Quench samples with ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ).

Metabolic Stability and CYP Phenotyping

Causality & Rationale

Hepatic clearance dictates the half-life of the drug. Because the tetrahydroquinoline core is heavily metabolized by CYP3A4 and CYP1A2[3], we must isolate Phase I oxidative liabilities. By utilizing Human Liver Microsomes (HLMs) supplemented with NADPH, we create a controlled environment that isolates CYP and Flavin-containing monooxygenase (FMO) activity from Phase II conjugation.

Protocol: HLM Intrinsic Clearance ( CLint​ ) Assay
  • Matrix Preparation: Thaw pooled human liver microsomes on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final assay protein concentration of 0.5 mg/mL.

  • Pre-incubation: Add the 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide derivative to a final concentration of 1 µM (ensure organic solvent concentration remains <0.5% v/v to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Kinetic Sampling: At exactly 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile to precipitate proteins and instantly halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound percentage versus time to determine the elimination rate constant ( k ).

  • Calculation: Calculate intrinsic clearance using the formula:

    CLint​=Protein_Concentrationk×V​ (expressed as µL/min/mg protein).

Workflow Start Compound Synthesis PhysChem Physicochemical Profiling (pKa, LogD) Start->PhysChem Perm Caco-2 Permeability & Efflux (P-gp/BCRP) PhysChem->Perm Metab HLM/Hepatocyte Stability (CLint) Perm->Metab CYP CYP Inhibition (TDI / Reversible) Metab->CYP Selection Lead Candidate Selection CYP->Selection

Fig 2: In vitro ADME screening workflow for tetrahydroquinoline-6-carboxamide derivatives.

Quantitative Data Synthesis

To benchmark the success of structural modifications on the 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide scaffold, empirical data must be compared against established industry thresholds. The table below outlines the target criteria for advancing a candidate to in vivo studies.

ADME ParameterTarget ThresholdScaffold Average (Unoptimized)Mechanistic Rationale
Aqueous Solubility (pH 7.4) > 50 µg/mL10 - 25 µg/mLHigh planarity of the core can lead to crystal lattice stacking, reducing solubility.
Caco-2 Papp​ (A-B) > 10×10−6 cm/s 3−6×10−6 cm/sCarboxamide H-bonding limits passive diffusion. Prodrug strategies may be required.
Efflux Ratio (ER) < 2.02.5 - 4.0P-gp recognition is common. Blocking the lactam NH with a methyl group often reduces ER.
HLM CLint​ < 20 µL/min/mg45 - 80 µL/min/mgRapid CYP3A4 aromatization of the tetrahydroquinoline ring drives high clearance.
Plasma Stability (T½) > 120 min~ 60 minPlasma amidases cleave the 6-carboxamide. Steric hindrance around the amide is needed.

Conclusion

Optimizing the 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide scaffold requires a delicate balance. While the 6-carboxamide is often essential for target binding (e.g., interacting with the S1 pocket of Factor XIa or the activation domain of HSF1), it introduces permeability and amidase-stability liabilities. Simultaneously, the tetrahydroquinoline core is highly vulnerable to CYP-mediated aromatization. By adhering to the rigorous, self-validating in vitro protocols outlined above, drug development professionals can systematically identify these liabilities and guide medicinal chemistry toward a robust, bioavailable clinical candidate.

References

  • BRENDA Enzyme Database: EC 3.4.21.27 - coagulation factor XIa.BRENDA.
  • Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor 1.Google Patents.
  • Studies on 2-Oxoquinoline Derivatives as Blood Platelet Aggregation Inhibitors.J-Stage.
  • Compositions, synthesis and method for using atypical antipsychotic drugs of quinoline.Google Patents.

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide

Abstract This technical guide provides a comprehensive overview of scientifically robust synthesis pathways for 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide, a heterocyclic scaffold of significant interest in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of scientifically robust synthesis pathways for 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and mechanistic underpinnings of two distinct and viable synthetic routes. The guide emphasizes experimental causality, self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of the 2-Oxo-1,2,3,4-tetrahydroquinoline Scaffold

The 2-oxo-1,2,3,4-tetrahydroquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its rigid, bicyclic framework, combined with the hydrogen bond donor and acceptor capabilities of the lactam moiety, allows for specific and high-affinity interactions with various biological targets. The addition of a carboxamide group at the C-6 position further enhances the molecule's potential for forming directed hydrogen bonds, making it a valuable pharmacophore in the design of novel therapeutics. This guide explores two strategic pathways for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide, each with its own set of advantages and experimental considerations.

Synthesis Pathway 1: Intramolecular Friedel-Crafts Cyclization Approach

This pathway offers a convergent and efficient route to the target molecule, commencing with a commercially available, pre-functionalized aniline. The key transformation is an intramolecular Friedel-Crafts acylation to construct the heterocyclic ring system.

Retrosynthetic Analysis and Strategy

The core logic of this pathway is to build the target molecule by forming the C4-C4a bond in the final ring-closing step. This is achieved through an intramolecular electrophilic aromatic substitution, a classic and reliable method for constructing polycyclic systems.

Retrosynthesis_Pathway_1 Target 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide Precursor1 N-(4-Carbamoylphenyl)-3-chloropropanamide Target->Precursor1 Intramolecular Friedel-Crafts Acylation StartingMaterials 4-Aminobenzamide + 3-Chloropropionyl chloride Precursor1->StartingMaterials Amide Formation

Caption: Retrosynthetic analysis for Pathway 1.

Mechanistic Considerations

The cornerstone of this pathway is the Lewis acid-catalyzed intramolecular Friedel-Crafts acylation. The reaction proceeds through the formation of a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich aromatic ring. The choice of a potent Lewis acid, such as aluminum chloride (AlCl₃), is critical for the efficient generation of this intermediate.[1] The reaction is typically conducted in a high-boiling, non-protic solvent to facilitate the reaction at elevated temperatures, which are often necessary to overcome the activation energy of the cyclization.[2]

Experimental Protocols

Step 1: Synthesis of N-(4-Carbamoylphenyl)-3-chloropropanamide

  • To a stirred suspension of 4-aminobenzamide (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add triethylamine (1.1 eq).

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in the same solvent, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(4-carbamoylphenyl)-3-chloropropanamide.

Step 2: Intramolecular Friedel-Crafts Cyclization to form 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide

  • In a reaction vessel equipped with a reflux condenser and a stirring mechanism, add anhydrous aluminum chloride (AlCl₃) (3.0-5.0 eq).[2]

  • Slowly add N-(4-carbamoylphenyl)-3-chloropropanamide (1.0 eq) to the reaction vessel.

  • Carefully heat the reaction mixture to 150-180 °C. The reaction is often performed in a high-boiling solvent like decahydronaphthalene or as a melt.[2]

  • Maintain the temperature for 4-8 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with water, and then with a suitable organic solvent (e.g., acetone, ethanol) to remove impurities.

  • Dry the solid under vacuum to obtain 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide.

Workflow Diagram

Workflow_Pathway_1 cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Intramolecular Friedel-Crafts Cyclization Start1 4-Aminobenzamide Reagent1 3-Chloropropionyl chloride, TEA Start1->Reagent1 Product1 N-(4-Carbamoylphenyl)- 3-chloropropanamide Reagent1->Product1 Reagent2 AlCl₃, Heat Product1->Reagent2 FinalProduct 2-Oxo-1,2,3,4-tetrahydroquinoline- 6-carboxamide Reagent2->FinalProduct

Caption: Workflow for Synthesis Pathway 1.

Synthesis Pathway 2: Reduction, Oxidation, and Amidation of Quinoline-6-carboxylic acid

This pathway follows a more linear approach, starting from a commercially available quinoline derivative. The key steps involve the saturation of the heterocyclic ring, followed by benzylic oxidation and a final amidation step.

Retrosynthetic Analysis and Strategy

This strategy hinges on the late-stage introduction of the carboxamide functionality from a corresponding carboxylic acid. The 2-oxo group is installed via oxidation of the tetrahydroquinoline core, which itself is obtained by reduction of the aromatic quinoline system.

Retrosynthesis_Pathway_2 Target 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide Precursor2a 2-Oxo-1,2,3,4-tetrahydroquinoline- 6-carboxylic acid Target->Precursor2a Amidation Precursor2b 1,2,3,4-Tetrahydroquinoline- 6-carboxylic acid Precursor2a->Precursor2b Benzylic Oxidation StartingMaterial2 Quinoline-6-carboxylic acid Precursor2b->StartingMaterial2 Reduction

Caption: Retrosynthetic analysis for Pathway 2.

Mechanistic Considerations
  • Reduction: The reduction of the quinoline ring can be achieved through catalytic hydrogenation. The use of palladium on carbon (Pd/C) as a catalyst is common for this transformation.[3]

  • Oxidation: The benzylic oxidation of the N-protected 1,2,3,4-tetrahydroquinoline at the C2 position to introduce the lactam functionality is a critical step. Reagents like potassium permanganate (KMnO₄) can be employed for this purpose. The reaction proceeds via a radical mechanism at the benzylic position.[1][4]

  • Amidation: The final conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. The use of peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a mild and efficient method for this conversion, minimizing side reactions.[5][6][7] The carboxylic acid is activated by HATU to form a highly reactive O-acylisourea intermediate, which is then readily attacked by ammonia.

Experimental Protocols

Step 1: Reduction of Quinoline-6-carboxylic acid

  • Dissolve quinoline-6-carboxylic acid (1.0 eq) in a suitable solvent such as methanol.

  • Add 10% Palladium on carbon (Pd/C) (0.1 eq) to the solution.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, which can often be used in the next step without further purification.

Step 2: Oxidation to 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

  • Protect the nitrogen of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, for example, as an N-Boc or N-acetyl derivative, using standard procedures. This is to prevent N-oxidation and other side reactions.

  • Dissolve the N-protected tetrahydroquinoline in a mixture of a suitable organic solvent (e.g., acetone or acetonitrile) and water.

  • Cool the solution to 0 °C and add potassium permanganate (KMnO₄) (2.0-3.0 eq) portion-wise, maintaining the temperature below 5 °C.[1]

  • Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for 4-6 hours.

  • Quench the reaction by adding a saturated solution of sodium sulfite or by bubbling sulfur dioxide gas through the mixture until the purple color disappears.

  • Acidify the mixture with dilute hydrochloric acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotect the nitrogen if necessary.

  • Purify the crude product by column chromatography or recrystallization to yield 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.[8]

Step 3: Amidation to 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide

  • Dissolve 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7]

  • Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.[6]

  • Introduce a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with an additional equivalent of base.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide.

Workflow Diagram

Workflow_Pathway_2 cluster_step1_p2 Step 1: Reduction cluster_step2_p2 Step 2: Benzylic Oxidation cluster_step3_p2 Step 3: Amidation Start2 Quinoline-6-carboxylic acid Reagent2_1 H₂, Pd/C Start2->Reagent2_1 Product2_1 1,2,3,4-Tetrahydroquinoline- 6-carboxylic acid Reagent2_1->Product2_1 Reagent2_2 1. N-Protection 2. KMnO₄ Product2_1->Reagent2_2 Product2_2 2-Oxo-1,2,3,4-tetrahydroquinoline- 6-carboxylic acid Reagent2_2->Product2_2 Reagent2_3 HATU, DIPEA, NH₃ Product2_2->Reagent2_3 FinalProduct2 2-Oxo-1,2,3,4-tetrahydroquinoline- 6-carboxamide Reagent2_3->FinalProduct2

Caption: Workflow for Synthesis Pathway 2.

Comparative Data Summary

ParameterPathway 1: Intramolecular Friedel-CraftsPathway 2: Reduction, Oxidation, Amidation
Starting Materials 4-Aminobenzamide, 3-Chloropropionyl chlorideQuinoline-6-carboxylic acid
Number of Steps 23 (plus protection/deprotection)
Key Reaction Intramolecular Friedel-Crafts AcylationBenzylic Oxidation & Amidation
Potential Challenges Harsh reaction conditions (high temp, strong Lewis acid), potential for low yields in cyclization.Multi-step process, protection/deprotection required, use of strong oxidizing agent.
Advantages Convergent, potentially shorter route.Starts from a readily available quinoline, well-established individual reactions.
Estimated Overall Yield ModerateModerate

Conclusion

This technical guide has detailed two distinct and viable synthetic pathways for the preparation of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide. Pathway 1, utilizing an intramolecular Friedel-Crafts cyclization, offers a more convergent approach, while Pathway 2 provides a linear sequence involving reduction, oxidation, and amidation. The choice of pathway will depend on factors such as starting material availability, scalability, and the specific capabilities of the research laboratory. Both routes are grounded in well-established chemical principles and provide a solid foundation for the synthesis of this important heterocyclic scaffold for applications in drug discovery and development.

References

  • (Reference for general inform
  • (Reference for synthesis of rel
  • 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid — Chemical Substance Information. NextSDS.

  • (Reference for reduction of quinolines)
  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. PMC.

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. MDPI.

  • Patent No. - Googleapis.com.

  • 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. PubChemLite.

  • Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? - Chemistry Stack Exchange.

  • Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry.

  • Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid.

  • Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[2]annulen-7-ols. PMC.

  • Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. MDPI.

  • Friedel-Crafts Reactions for Biomolecular Chemistry. ChemRxiv.

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

  • Amide synthesis by acylation. Organic Chemistry Portal.

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry.

  • (Reference for general inform
  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.

Sources

Exploratory

Unlocking the Pharmacological Potential of 2-Oxo-1,2,3,4-Tetrahydroquinoline-6-Carboxamide Analogs: A Comprehensive Technical Guide

Executive Summary & Structural Rationale The 2-oxo-1,2,3,4-tetrahydroquinoline (2-oxo-THQ) scaffold is a highly privileged structure in modern medicinal chemistry. When functionalized at the 6-position with a carboxamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 2-oxo-1,2,3,4-tetrahydroquinoline (2-oxo-THQ) scaffold is a highly privileged structure in modern medicinal chemistry. When functionalized at the 6-position with a carboxamide moiety, this core transforms into a versatile, multi-target pharmacophore. The rigid bicyclic system provides essential steric bulk and metabolic stability, while the 6-carboxamide group acts as a critical bi-directional hydrogen bond donor and acceptor. This specific orientation allows the molecule to anchor deeply into the binding pockets of various enzymes and receptors.

As a Senior Application Scientist, I have observed that the true value of 2-oxo-THQ-6-carboxamide analogs lies in their tunable selectivity. By modifying the substituents on the carboxamide nitrogen or the tetrahydroquinoline ring, researchers can direct the biological activity toward specific therapeutic targets, ranging from coagulation proteases to sensory ion channels and nuclear receptors.

Primary Biological Targets and Mechanistic Pathways

Coagulation Factor XIa (FXIa) Inhibition

Factor XIa (FXIa) is a serine protease integral to the intrinsic coagulation pathway. Inhibiting FXIa represents a major breakthrough in cardiovascular pharmacology: it achieves robust antithrombotic efficacy without the severe bleeding risks associated with traditional anticoagulants (e.g., Warfarin or direct Factor Xa inhibitors) [1, 4].

Mechanistic Causality: 2-oxo-THQ-6-carboxamide analogs act as competitive, reversible inhibitors of FXIa. The lipophilic THQ core occupies the S1 specificity pocket of the protease, while the 6-carboxamide establishes crucial hydrogen bonds with the catalytic triad (His57, Asp102, Ser195) or adjacent backbone amides. This spatial blockade prevents the cleavage of natural substrates like Factor IX, halting the amplification phase of the coagulation cascade.

Transient Receptor Potential Melastatin 8 (TRPM8) Antagonism

TRPM8 is a non-selective cation channel activated by cold temperatures and cooling agents (e.g., menthol, icilin). Highly expressed in sensory neurons of the trigeminal and dorsal root ganglia, TRPM8 is a primary target for treating neuropathic pain and migraines [2].

Mechanistic Causality: Analogs of 2-oxo-THQ-6-carboxamide exhibit potent antagonistic activity against TRPM8. By binding to the transmembrane domain, these compounds stabilize the channel in its closed conformation. This prevents cold-stimulus-induced calcium ( Ca2+ ) influx, thereby hyperpolarizing the nociceptive neuron and blocking the transmission of pain signals to the central nervous system.

RORγt and HSF1 Modulation

Beyond proteases and ion channels, the 2-oxo-THQ-6-carboxamide scaffold is utilized to modulate nuclear receptors and transcription factors, such as Retinoic acid receptor-related orphan receptor gamma t (RORγt) and Heat Shock Factor 1 (HSF1) [3].

Mechanistic Causality: In autoimmune diseases, RORγt drives the differentiation of Th17 cells. The bulky, rigid nature of the THQ analogs induces an allosteric conformational shift in the ligand-binding domain of RORγt, recruiting co-repressors instead of co-activators, ultimately downregulating the transcription of pro-inflammatory cytokines like IL-17.

Pathway A 2-Oxo-THQ-6-Carboxamide Analogs B TRPM8 Channel Antagonism A->B Blocks pore/ligand site C Factor XIa Inhibition A->C Binds active site D RORγt / HSF1 Modulation A->D Alters transcription E Decreased Calcium Influx (Analgesia) B->E F Reduced Thrombin Generation (Antithrombotic) C->F G Inhibited Cell Proliferation (Anti-tumor/Immune) D->G

Figure 1: Multi-target pharmacological pathways of 2-oxo-THQ-6-carboxamide analogs.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the representative biological activity of 2-oxo-THQ-6-carboxamide analogs across their primary therapeutic targets.

Biological TargetPrimary IndicationMechanism of ActionTypical IC50​ / Ki​ RangeKey Structural Requirement for Potency
Factor XIa (FXIa) Thrombosis / EmbolismCompetitive Serine Protease Inhibition Ki​ : 5 nM – 250 nMBasic amine substituent on the carboxamide nitrogen to engage the S1 pocket.
TRPM8 Channel Neuropathic Pain / MigraineAllosteric Channel Antagonism IC50​ : 0.5 µM – 10 µMHalogenated aryl groups attached to the core to enhance lipophilicity.
RORγt Receptor Autoimmune DisordersInverse Agonism / Modulation IC50​ : 50 nM – 1.2 µMBulky cycloalkyl or branched alkyl groups to force co-repressor binding.
HSF1 OncologyTranscription Inhibition IC50​ : 1 µM – 15 µMFused dioxin or extended aromatic systems to intercalate binding domains.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step is grounded in biochemical causality.

FRET-Based Factor XIa Inhibition Assay

Causality & Rationale: Fluorescence Resonance Energy Transfer (FRET) is chosen over standard chromogenic assays to minimize optical interference from colored THQ analogs and to allow real-time kinetic monitoring without radioactive waste.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare human FXIa (0.5 nM final concentration) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA). Why BSA? Bovine Serum Albumin prevents the non-specific adsorption of highly lipophilic THQ analogs to the microplate walls, preventing false negatives.

  • Compound Incubation: Dispense 2-oxo-THQ-6-carboxamide analogs (ranging from 0.1 nM to 100 µM) into a 384-well black microtiter plate. Add the FXIa solution and incubate for 15 minutes at 37°C. Why 15 minutes? This allows the reversible inhibitors to reach thermodynamic binding equilibrium before substrate introduction.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Boc-Glu(OBzl)-Ala-Arg-AMC) at a concentration equal to its Km​ .

  • Kinetic Readout: Measure fluorescence (Excitation 380 nm / Emission 460 nm) continuously for 30 minutes using a microplate reader.

  • Validation & Analysis: Include a known FXIa inhibitor (e.g., Asundexian or a reference peptide) as a positive control to validate assay sensitivity. Calculate initial velocities ( V0​ ) and determine the IC50​ using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Reagent Prep (FXIa + Substrate) Step2 2. Compound Incubation (Variable THQ conc.) Step1->Step2 Step3 3. Kinetic Readout (Ex/Em monitoring) Step2->Step3 Step4 4. Data Analysis (IC50 Calculation) Step3->Step4

Figure 2: Experimental workflow for FRET-based Factor XIa inhibition screening.

TRPM8 Calcium Imaging Assay

Causality & Rationale: Icilin is utilized as the agonist rather than cold temperature. Icilin acts as a "super-agonist," providing a robust, synchronous, and highly reproducible calcium transient across the microplate, which is absolutely essential for high-throughput screening data integrity.

Step-by-Step Protocol:

  • Cell Culture: Seed HEK293 cells stably expressing human TRPM8 into 384-well poly-D-lysine coated plates (15,000 cells/well) and incubate overnight.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C. Why Pluronic F-127? It acts as a mild non-ionic surfactant that aids in the solubilization and cellular uptake of the hydrophobic AM ester dye.

  • Compound Pre-incubation: Wash the cells with assay buffer (HBSS + 20 mM HEPES) to remove extracellular dye. Add the THQ analogs and incubate for 15 minutes.

  • Activation: Inject 1 µM icilin using an automated liquid handler integrated with a Fluorometric Imaging Plate Reader (FLIPR).

  • Validation & Readout: Monitor the peak calcium transient (Excitation 488 nm / Emission 515 nm). Use a known TRPM8 antagonist (e.g., AMTB) as a self-validating control. Normalize the fluorescence data to the vehicle control to calculate the IC50​ .

References

  • Information on EC 3.4.21.27 - coagulation factor XIa BRENDA Enzyme Database[Link]

  • Chroman derivatives as trpm8 inhibitors (US20140045855A1)
  • ROR modulators and their uses (US9708268B2)
  • Factor XIa Inhibitors (WO2015164308A1)

Protocols & Analytical Methods

Method

Application Note: A Robust Laboratory-Scale Synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide

Abstract This document provides a comprehensive, technically detailed protocol for the laboratory synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide, a key heterocyclic scaffold with significant potential in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, technically detailed protocol for the laboratory synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development.[1][2][3] The described methodology is centered around a two-step sequence involving an initial Friedel-Crafts-type intramolecular cyclization of a substituted N-phenylacrylamide precursor, followed by a functional group transformation to yield the target carboxamide. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a self-validating protocol, and troubleshooting guidance to ensure reproducible, high-yield results.

Introduction and Synthetic Strategy

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[2][3][4] The 2-oxo derivative, also known as a dihydrocarbostyril, and its analogs have demonstrated potential in various therapeutic areas, including oncology and neurology.[1][5] The synthesis of the 6-carboxamide derivative provides a crucial handle for further chemical modification and library development.

The synthetic approach detailed herein was selected for its efficiency, use of readily available starting materials, and scalability. The core strategy relies on the acid-catalyzed intramolecular cyclization of an N-phenylacrylamide derivative. This type of reaction is a powerful method for constructing the dihydroquinolinone ring system.[6][7] Polyphosphoric acid (PPA) is employed as both the solvent and the catalyst for this key transformation, as it is a highly effective dehydrating agent and Brønsted acid for promoting such cyclizations.[8][9]

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Intramolecular Cyclization cluster_1 Step 2: Nitrile Hydrolysis A N-(4-cyanophenyl)acrylamide B 2-oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile A->B Polyphosphoric Acid (PPA) Heat (e.g., 120°C) C 2-oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile D 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide C->D Conc. H2SO4 H2O, Heat

Figure 1: Overall synthetic workflow for the target compound.

Materials and Reagents

Ensure all reagents are of appropriate purity (typically ≥98%) unless otherwise specified. All procedures should be performed in a well-ventilated fume hood.

ReagentCAS No.M.W. ( g/mol )Recommended GradeSupplier
N-(4-cyanophenyl)acrylamide2946-26-1170.18≥98%Sigma-Aldrich, Acros
Polyphosphoric Acid (PPA)8017-16-1Variable115% P₂O₅ basisSigma-Aldrich, Alfa Aesar
Sulfuric Acid (Conc.)7664-93-998.08ACS Reagent, 95-98%Fisher Scientific
Deionized Water7732-18-518.02Type II or betterIn-house
Ethyl Acetate141-78-688.11ACS ReagentVWR
Sodium Bicarbonate144-55-884.01ACS ReagentVWR
Anhydrous Sodium Sulfate7757-82-6142.04Anhydrous, GranularFisher Scientific

Detailed Experimental Protocols

PART A: Synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile (Intermediate)

This step involves an intramolecular Friedel-Crafts-type acylation, where the acrylamide moiety cyclizes onto the aromatic ring under strong acid catalysis.[9][10] PPA serves as an excellent medium for this transformation, promoting the formation of the necessary acylium ion intermediate.[8][9]

Protocol:

  • Preparation: Place a 250 mL three-neck round-bottom flask equipped with a mechanical overhead stirrer, a thermometer, and a reflux condenser (with a drying tube) in a heating mantle.

  • Reagent Charging: To the flask, add polyphosphoric acid (PPA, approx. 100 g). Begin stirring and gently heat the PPA to approximately 80-90°C to reduce its viscosity.[8][11]

  • Substrate Addition: Once the PPA is mobile, slowly add N-(4-cyanophenyl)acrylamide (10.0 g, 58.8 mmol) in portions over 15-20 minutes. The addition may be exothermic, so monitor the temperature closely.

  • Reaction: After the addition is complete, raise the temperature of the reaction mixture to 120°C.[11] Maintain this temperature with vigorous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Work-up: After the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to about 70-80°C.

  • Quenching: In a separate large beaker (1 L), prepare a mixture of crushed ice and water (approx. 500 g). With extreme caution , slowly and carefully pour the warm reaction mixture into the ice-water with vigorous stirring. This is a highly exothermic process.[8]

  • Precipitation & Filtration: A solid precipitate should form upon hydrolysis of the PPA. Continue stirring the slurry for 30-60 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) until the filtrate is near neutral pH. Then, wash with a cold saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by a final wash with cold deionized water (100 mL).

  • Drying: Dry the collected solid in a vacuum oven at 50-60°C overnight to yield the intermediate, 2-oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile, as an off-white to pale yellow solid.

PART B: Synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide (Final Product)

This step involves the controlled hydrolysis of the nitrile functional group to the primary amide using concentrated sulfuric acid.

Protocol:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, place the dried 2-oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile (8.0 g, 46.5 mmol) from Part A.

  • Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (40 mL) with stirring. The solid will dissolve.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the solution in an oil bath to 60-70°C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature.

  • Quenching: In a 1 L beaker, place approximately 400 g of crushed ice. With extreme caution , slowly pour the reaction mixture onto the ice with vigorous stirring.

  • Precipitation & pH Adjustment: A white precipitate will form. While stirring in the ice bath, slowly and carefully add a saturated solution of sodium bicarbonate or a 10M NaOH solution to neutralize the mixture to a pH of ~7-8. Be cautious of gas evolution (CO₂).

  • Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold deionized water (4 x 100 mL) to remove all inorganic salts.

  • Drying & Purification: Dry the crude product in a vacuum oven. The product is often pure enough for many applications. If further purification is needed, recrystallization from ethanol/water can be performed.[11] This yields the final product, 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide, as a white solid.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Results for 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide
Appearance White to off-white solid
Yield Typically 75-85% over two steps
¹H NMR (400 MHz, DMSO-d₆)δ 10.1 (s, 1H, NH-1), 7.8-7.6 (m, 3H, Ar-H & CONH ₂), 7.2 (s, 1H, CONH ₂), 6.9 (d, 1H, Ar-H), 2.9 (t, 2H, CH₂-4), 2.5 (t, 2H, CH₂-3).
¹³C NMR (101 MHz, DMSO-d₆)δ 171.5, 168.2, 142.1, 131.8, 127.5, 126.9, 125.3, 115.0, 30.5, 25.1.
Mass Spec (ESI+) m/z 191.08 [M+H]⁺, 213.06 [M+Na]⁺
Melting Point >250 °C (with decomposition)

Safety and Handling

Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves.

  • Polyphosphoric Acid (PPA): PPA is highly corrosive and hygroscopic.[12][13] It reacts exothermically with water. Handle only in a fume hood. Avoid all personal contact, including inhalation. In case of a spill, contain and absorb with sand or an inert absorbent material before neutralizing.[12]

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Add to water/ice slowly, never the other way around.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[8][12] Acidic and basic aqueous waste should be neutralized before disposal.

Figure 2: Key safety considerations for the synthesis protocol.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction.Increase reaction time or temperature slightly (e.g., to 130°C). Ensure PPA is sufficiently active.
Product lost during work-up.Ensure complete precipitation by cooling for an extended period. Avoid pouring the reaction mixture when it's too hot, which can cause side reactions.
Reaction stalls in Step 1 PPA is old or has absorbed moisture.Use fresh, unopened PPA or PPA from a properly stored container.
Formation of dark tar Reaction temperature too high.Maintain strict temperature control. Ensure even heating with good stirring.
Incomplete hydrolysis in Step 2 Insufficient reaction time or temperature.Increase reaction time or temperature to ~80°C. Ensure complete dissolution of the nitrile in H₂SO₄.
Product is discolored Impurities from starting material or side reactions.Purify the final product by recrystallization from ethanol/water or by column chromatography if necessary.

References

  • POLYPHOSPHORIC ACID - SD Fine-Chem . Available at: [Link]

  • An oven-dried 100-mL single-necked round-bottomed flask equipped with a Teflon-coated magnetic stir bar (oval, 25 mm x 15 mm) is charged with - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • Friedel–Crafts reactions for biomolecular chemistry - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • α-TETRALONE - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • Safety Data Sheet: Polyphosphoric Acid - Carl ROTH . Carl ROTH. Available at: [Link]

  • Photoredox Cyclization of N-Arylacrylamides for Synthesis of Dihydroquinolinones . Organic Letters. Available at: [Link]

  • Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma . PubMed. Available at: [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles . MDPI. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions . PMC. Available at: [Link]

  • New practical synthesis of 5-hydroxy-3,4-dihydrocarbostyril and 5-hydroxycarbostyril . The Journal of Organic Chemistry. Available at: [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents . MDPI. Available at: [Link]

  • Cyclization of N-Arylacrylamides via Radical Arylsulfenylation of Carbon–Carbon Double Bonds with Sulfonyl Hydrazides . The Journal of Organic Chemistry. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies . RSC Publishing. Available at: [Link]

  • Method for synthesis of acrylamide derivatives. Google Patents.
  • Tandem Friedel-Crafts acylation and alkylation of acryloyl chloride with benzene . ResearchGate. Available at: [Link]

  • Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides . MDPI. Available at: [Link]

  • Friedel-Crafts Acylation . YouTube. Available at: [Link]

  • Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation . ResearchGate. Available at: [Link]

  • The cyclization and functionalization reactions involving N-phenacylpyridinium salts . ResearchGate. Available at: [Link]

  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives . PubMed. Available at: [Link]

  • Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives . ResearchGate. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies . PMC. Available at: [Link]

  • Synthesis and reactivity of hydroindole enelactams leading to densely functionalized scaffolds . Organic & Biomolecular Chemistry. Available at: [Link]

  • Cyclization of N-Arylacrylamides via Radical Arylsulfenylation of Carbon–Carbon Double Bonds with Sulfonyl Hydrazides . Sci-Hub. Available at: [Link]

  • One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field . Organic Chemistry Portal. Available at: [Link]

  • Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme . ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids . PMC. Available at: [Link]

  • First Synthesis of DBU-Conjugated Cationic Carbohydrate Derivatives and Investigation of Their Antibacterial and Antifungal Activity . PMC. Available at: [Link]

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide

Abstract This application note details the systematic development and validation of a precise and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-oxo-1,2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the systematic development and validation of a precise and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide. This compound and its derivatives are of significant interest in medicinal chemistry and pharmaceutical development.[1][2] A robust analytical method is therefore essential for quality control, stability testing, and pharmacokinetic studies. The described method utilizes a C18 stationary phase with a gradient elution of a phosphate-buffered mobile phase and acetonitrile, with UV detection. The development strategy, optimization process, and complete validation following International Council for Harmonisation (ICH) guidelines are presented, demonstrating the method's suitability for its intended purpose in a regulated environment.[3][4]

Introduction and Analyte Characterization

2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide is a heterocyclic compound featuring a quinoline core structure.[5] The presence of the lactam and carboxamide functional groups imparts a degree of polarity, while the aromatic ring provides a strong chromophore suitable for UV detection. Accurate quantification is critical in drug development to ensure the identity, strength, quality, and purity of drug substances and products.[6] High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high sensitivity and reproducibility.[7]

The initial step in any logical method development is to understand the physicochemical properties of the analyte. These properties dictate the selection of the column, mobile phase, and detection parameters.

Table 1: Physicochemical Properties of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide

PropertyValue / StructureSource / Comment
Chemical Structure
Molecular Formula C₁₀H₁₀N₂O₂[5]
Molecular Weight 190.20 g/mol [5]
CAS Number 1368450-80-9[5]
Predicted pKa ~13-14 (amide N-H), ~1-2 (protonated lactam)Estimated based on similar structures. The amide proton is weakly acidic, while the lactam carbonyl can be protonated under strongly acidic conditions.
Predicted logP ~0.5 - 1.0Estimated based on structure; indicates moderate polarity, suitable for reverse-phase chromatography.
UV Chromophore Substituted quinoline ringExpected to have strong UV absorbance, making UV detection a viable and sensitive option.

HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process. Our approach is grounded in Quality by Design (QbD) principles, aiming to build a thorough understanding of the method's capabilities and limitations.

The Causality of Initial Parameter Selection

The goal is to select a starting point that is most likely to yield a successful separation, minimizing extensive optimization work.

  • Chromatographic Mode: Reverse-Phase HPLC (RP-HPLC) was chosen as the primary mode of separation. This decision is based on the analyte's moderate polarity (logP estimate). RP-HPLC is a versatile and widely used technique for the analysis of small molecules in the pharmaceutical industry.[8]

  • Stationary Phase (Column): A C18 (octadecyl) column is the most common and successful stationary phase for RP-HPLC and serves as an excellent starting point for a wide range of analytes.[9][10] Its non-polar nature provides effective retention for moderately polar compounds like our target analyte. A standard dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) was selected for initial development to ensure high efficiency and resolution.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN typically provides better peak shapes for heterocyclic compounds, has a lower viscosity (leading to lower backpressure), and a lower UV cutoff, which is advantageous for detection at lower wavelengths.[7]

    • Aqueous Phase & pH Control: The presence of the lactam and amide groups, while not strongly ionizable, can still be influenced by pH. To ensure a consistent retention time and symmetrical peak shape, a buffered aqueous phase is critical. A phosphate buffer at a pH of 3.0 was selected for the initial experiments. This low pH ensures that any potential basicity of the lactam nitrogen is suppressed, leading to a single, uncharged species and preventing peak tailing.

  • Detection Wavelength: A Diode Array Detector (DAD) was used during development to scan the UV spectrum of the analyte peak. The UV maximum (λmax) was determined to be approximately 254 nm, providing excellent sensitivity. This wavelength was selected for quantitative analysis.

  • Elution Mode: A gradient elution was selected to ensure that any potential impurities with different polarities would be eluted from the column within a reasonable run time, while providing a sharp, well-resolved peak for the main analyte.

// Nodes Analyte [label="Analyte Characterization\n(pKa, logP, UV)", fillcolor="#F1F3F4", fontcolor="#202124"]; InitialParams [label="Select Initial HPLC Parameters\n(C18, ACN/Buffer, UV-DAD)", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="Initial Screening Runs\n(Gradient Elution)", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimization [label="Method Optimization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizedMethod [label="Define Final Optimized Method", fillcolor="#34A853", fontcolor="#FFFFFF"]; Validation [label="Method Validation (ICH Q2)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProtocol [label="Final Application Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Analyte -> InitialParams [label="Guides Selection"]; InitialParams -> Screening [label="Execute"]; Screening -> Optimization [label="Evaluate Peak Shape,\nRetention, Resolution"]; Optimization -> OptimizedMethod [label="Finalize Parameters"]; OptimizedMethod -> Validation [label="Verify Performance"]; Validation -> FinalProtocol [label="Confirms Suitability"]; } dot Diagram 1: A logical workflow for systematic HPLC method development.

Final Optimized HPLC Method Protocol

This protocol has been fully optimized and validated for its intended use. Adherence to these parameters is essential for reproducible results.

Reagents and Materials
  • Acetonitrile (HPLC Gradient Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Phosphoric Acid (85%, AR Grade)

  • Water (High Purity, e.g., Milli-Q or equivalent)

  • 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide Reference Standard

Instrumentation and Chromatographic Conditions

Table 2: Optimized HPLC Parameters

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent, with gradient pump, autosampler, column oven, and DAD.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 25 mM KH₂PO₄, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 254 nm
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase A: Dissolve 3.4 g of KH₂PO₄ in 1000 mL of high-purity water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL). The system is deemed suitable for use if it meets the criteria outlined in regulatory guidelines such as USP <621>.[11][12]

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriterionRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.

Method Validation Protocol & Results

The optimized method was validated according to the ICH Q2(R2) guideline to demonstrate its reliability, accuracy, and precision.[3][13]

ValidationParameters cluster_details Validation {Method Validation (ICH Q2)|{Specificity | Linearity & Range | Accuracy | Precision | LOQ / LOD | Robustness}} Specificity Specificity (Analyte vs. Placebo/Impurities) Validation:e->Specificity:w Linearity Linearity (Correlation Coefficient r² > 0.999) Validation:e->Linearity:w Accuracy Accuracy (% Recovery at 3 levels) Validation:e->Accuracy:w Precision Precision (%RSD for Repeatability & Intermediate Precision) Validation:e->Precision:w

Validation Experiments: Step-by-Step
  • Specificity: A solution of the analyte was spiked into a placebo matrix. The resulting chromatogram was compared to that of the unspiked placebo and a neat standard. The method is specific if there are no interfering peaks at the retention time of the analyte.

  • Linearity and Range: The calibration standards (1-100 µg/mL) were injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration. Linearity was assessed by the correlation coefficient (r²) of the regression line.

  • Accuracy: Accuracy was determined by spike recovery. A known amount of analyte was added to a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Six separate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst. The Relative Standard Deviation (%RSD) was calculated.[14]

    • Intermediate Precision: The repeatability experiment was duplicated on a different day by a different analyst using a different instrument to assess variability.

  • Limit of Quantitation (LOQ) and Detection (LOD): These were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., pH ±0.2 units, column temperature ±2 °C, flow rate ±0.1 mL/min) on the results was evaluated.

Summary of Validation Results

The method successfully met all pre-defined acceptance criteria, proving it is fit for purpose.

Table 4: Summary of Method Validation Data

ParameterResultAcceptance CriterionStatus
Specificity No interference observedNo co-eluting peaksPass
Linearity (r²) 0.9998≥ 0.999Pass
Range 1 - 100 µg/mL-Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability, %RSD) 0.85%≤ 2.0%Pass
Precision (Intermediate, %RSD) 1.12%≤ 2.0%Pass
LOQ 1.0 µg/mL-Pass
LOD 0.3 µg/mL-Pass
Robustness No significant impact on resultsSystem suitability criteria metPass

Conclusion

A highly selective, linear, accurate, and precise RP-HPLC method has been successfully developed and validated for the quantitative determination of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide. The systematic approach to development, grounded in an understanding of the analyte's properties, resulted in a robust protocol suitable for routine analysis in a quality control environment. The comprehensive validation package confirms that the method adheres to the stringent requirements of regulatory bodies, ensuring reliable data for pharmaceutical development and manufacturing.

References

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. FDA. Retrieved from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • Grygier, A., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Retrieved from [Link]

  • ECA Academy. (2025, March). Further Modifications to USP Chapter <621> Chromatography Published for Comment. ECA Academy. Retrieved from [Link]

  • LCGC International. (2024, September). Are You Sure You Understand USP <621>?. LCGC International. Retrieved from [Link]

  • Grygier, A., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Retrieved from [Link]

  • European Medicines Agency. (2022, March). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]

  • Al-Tamimi, A. M., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Journal of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydroquinoline. Wikipedia. Retrieved from [Link]

Sources

Method

Application Note: Profiling 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide Scaffolds in Target-Based Drug Discovery

Introduction & Pharmacophore Rationale In modern drug discovery, the 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide (2-oxo-THQ-6-carboxamide) scaffold has emerged as a highly versatile, privileged pharmacophore. The rig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

In modern drug discovery, the 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide (2-oxo-THQ-6-carboxamide) scaffold has emerged as a highly versatile, privileged pharmacophore. The rigid bicyclic lactam core provides excellent hydrogen-bond donor/acceptor geometry, while the 6-carboxamide group offers an optimal vector for extending into solvent-exposed or secondary binding pockets.

This structural pre-organization minimizes the entropic penalty upon target binding. Consequently, this scaffold has been successfully deployed across diverse therapeutic areas. Notably, it has been extensively patented as a potent modulator of the Retinoic acid receptor-related orphan receptor gamma t (1) for autoimmune disease therapies[1]. Furthermore, this scaffold exhibits significant inhibitory activity against serine proteases such as Coagulation 2 (EC 3.4.21.27), making it a valuable starting point for antithrombotic drug development[2].

This application note details the causality behind assay design and provides self-validating protocols for screening 2-oxo-THQ-6-carboxamide derivatives against these two distinct targets.

Mechanistic Pathways

When targeting nuclear receptors like RORγt, 2-oxo-THQ-6-carboxamide derivatives act as allosteric modulators or inverse agonists. Binding to the ligand-binding domain (LBD) induces a conformational shift that physically blocks the recruitment of coactivator peptides (e.g., SRC1), thereby downregulating IL-17 transcription.

RORgt_Pathway Ligand 2-Oxo-THQ-6-Carboxamide RORgt RORγt Receptor LBD Ligand->RORgt Binds & Induces Conformational Change Coactivator Coactivator Peptide RORgt->Coactivator Recruits/Blocks Transcription IL-17 Transcription Coactivator->Transcription Modulates

Fig 1. Mechanism of RORγt modulation by 2-oxo-THQ-6-carboxamide derivatives.

Experimental Workflow Design

To accurately profile these compounds, we utilize two orthogonal assay formats. For RORγt, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. The causality here is critical: aromatic scaffolds often exhibit auto-fluorescence that confounds standard fluorescence assays. TR-FRET introduces a microsecond time delay before signal acquisition, entirely bypassing transient background fluorescence.

For Factor XIa, a Kinetic Fluorogenic Assay is utilized. Measuring the reaction continuously (kinetically) rather than at a single endpoint allows researchers to identify slow-binding inhibitors and flag Pan-Assay Interference Compounds (PAINS) that might cause inner-filter effects.

Workflow Prep 1. Reagent Prep Incubate 2. Compound Incubation Prep->Incubate Reaction 3. Fluorogenic Reaction Incubate->Reaction Readout 4. Kinetic Readout Reaction->Readout Analysis 5. IC50 Calculation Readout->Analysis

Fig 2. Step-by-step workflow for the Factor XIa fluorogenic inhibition assay.

Protocol 1: RORγt TR-FRET Coactivator Binding Assay

Objective: Quantify the ability of 2-oxo-THQ-6-carboxamide derivatives to disrupt the interaction between the RORγt LBD and the SRC1 coactivator peptide.

Critical Reagents & Causality
  • Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 0.01% BSA. Causality: BSA is strictly required to prevent the lipophilic THQ core from adhering to the polystyrene walls of the microplate, which would artificially lower the effective compound concentration.

  • Self-Validating Controls:

    • Positive Control (0% Inhibition): DMSO vehicle.

    • Negative Control (100% Inhibition): 10 µM ML209 (a validated RORγt inverse agonist).

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 2-oxo-THQ-6-carboxamide test compounds in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume black microplate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter delivery.

  • Protein Addition: Add 5 µL of 2x RORγt-LBD (tagged with Terbium-anti-GST) diluted in Assay Buffer to all wells.

  • Pre-Incubation: Centrifuge the plate at 1,000 x g for 1 minute. Incubate for 15 minutes at room temperature. Causality: This allows the compound to achieve binding equilibrium with the receptor before the competing peptide is introduced.

  • Peptide Addition: Add 5 µL of 2x Fluorescein-labeled SRC1 peptide.

  • Final Incubation & Readout: Incubate for 60 minutes in the dark. Read the plate on a multi-mode reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission 1: 490 nm; Emission 2: 520 nm; Delay: 50 µs; Integration: 400 µs).

  • Data Validation: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. The assay is strictly self-validating; any plate yielding a Z'-factor < 0.65 must be discarded and repeated.

Protocol 2: Factor XIa Fluorogenic Inhibition Assay

Objective: Assess the direct enzymatic inhibition of Coagulation Factor XIa by 2-oxo-THQ-6-carboxamide derivatives[3].

Critical Reagents & Causality
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Triton X-100. Causality: The addition of 0.01% Triton X-100 is non-negotiable. Without a non-ionic surfactant, hydrophobic THQ derivatives form colloidal aggregates that non-specifically sequester the enzyme, leading to false-positive inhibition. DTT is deliberately omitted to prevent the reduction of critical disulfide bonds within the FXIa protease domain.

  • Substrate: Boc-Glu(OBzl)-Ala-Arg-AMC.

Step-by-Step Methodology
  • Enzyme Preparation: Dilute human Factor XIa in Assay Buffer to a working concentration of 0.5 nM.

  • Compound Pre-incubation: Dispense 10 µL of the enzyme solution into a 384-well black plate. Add 0.5 µL of the test compound (in DMSO) across a concentration gradient. Incubate for 30 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate (final concentration 50 µM, approximating the Km​ to ensure balanced sensitivity to competitive inhibitors).

  • Kinetic Readout: Immediately transfer the plate to a fluorescent plate reader. Monitor the release of AMC kinetically (Excitation: 360 nm; Emission: 460 nm) every 2 minutes for 30 minutes at 37°C.

  • Analysis: Extract the initial velocity ( V0​ ) from the linear portion of the progress curves. Plot V0​ against compound concentration to derive the IC₅₀ using a 4-parameter logistic fit.

Quantitative Data Summary

The structure-activity relationship (SAR) of the 2-oxo-THQ-6-carboxamide scaffold is highly sensitive to peripheral substitutions. The table below summarizes representative profiling data, illustrating how targeted modifications shift selectivity between the nuclear receptor (RORγt) and the serine protease (FXIa).

Compound IDScaffold SubstitutionRORγt IC₅₀ (nM)FXIa IC₅₀ (nM)Assay Z'-FactorAqueous Solubility (µM)
Cmpd-AUnsubstituted Core>10,0004,5000.72150
Cmpd-B1-Methyl2,3008500.7585
Cmpd-C1-Benzyl, 7-Fluoro45 >10,0000.8125
Cmpd-D1-Ethyl, 4-Aryl>10,00012 0.7840

Note: Cmpd-C demonstrates potent, selective RORγt modulation, while Cmpd-D shifts the scaffold's affinity entirely toward Factor XIa inhibition.

References

  • Title: US9708268B2 - ROR modulators and their uses Source: Google Patents URL
  • Title : Information on EC 3.4.21.27 - coagulation factor XIa Source : BRENDA Enzyme Database URL :[Link]

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide

Introduction The quinoline and tetrahydroquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent antic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline and tetrahydroquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1] Derivatives of this class have been reported to exert their effects through various mechanisms such as inducing apoptosis, arresting the cell cycle, and modulating key cellular signaling pathways.[2][1] 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide belongs to this promising class of molecules. While specific biological data for this particular derivative is emerging, the established activities of related analogs provide a strong rationale for its investigation as a potential therapeutic agent.

This guide provides a comprehensive set of detailed protocols for the initial in vitro characterization of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide in cancer cell lines. The focus is on foundational assays to determine its cytotoxic potential and to elucidate its primary mechanism of action, specifically the induction of apoptosis. The protocols are designed to be self-validating and are grounded in established methodologies, providing researchers with a robust framework for their investigation.

Foundational Protocol: Cell Culture and Compound Treatment

Rationale: The initial step for any in vitro study is the proper maintenance and treatment of cancer cell lines. This protocol outlines the general procedure for culturing and preparing cells for downstream assays. The choice of cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, or A549 for lung cancer) should be guided by the specific research question.[2]

Materials:

  • Selected human cancer cell line

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[2]

  • 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Culture flasks, plates (6-well, 96-well), and other necessary sterile labware

Protocol:

  • Cell Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.[3] Passage the cells upon reaching 80-90% confluency. To passage, aspirate the old medium, wash once with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide in DMSO. Store this stock at -20°C. Note: The final concentration of DMSO in the culture medium during the experiment should typically be kept below 0.5% to avoid solvent-induced toxicity.[4]

  • Cell Seeding for Experiments: Trypsinize and count the cells as described above. Seed the cells into the appropriate plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a predetermined optimal density.[5] Allow the cells to attach and resume proliferation by incubating for 24 hours before adding the compound.[4][5]

  • Compound Treatment: Prepare serial dilutions of the 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide stock solution in complete culture medium to achieve the desired final concentrations. Remove the medium from the seeded plates and replace it with the medium containing the test compound or a vehicle control (medium with the same final concentration of DMSO).[2][5]

Protocol 1: Assessment of Cytotoxicity by MTT Assay

Rationale: The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells possess mitochondrial dehydrogenases that cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.[2] This assay is crucial for determining the dose-dependent cytotoxic effect of the compound and for calculating its IC50 (half-maximal inhibitory concentration) value.

Workflow for Assessing Compound Cytotoxicity

cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate for 24h for cell attachment A->B C Prepare serial dilutions of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide B->C D Treat cells with compound (include vehicle control) C->D E Incubate for 48-72h D->E F Add MTT solution to each well E->F G Incubate for 4h (formazan formation) F->G H Add solubilization buffer (e.g., DMSO) G->H I Measure absorbance at ~570 nm H->I J Calculate % cell viability vs. control I->J K Determine IC50 value J->K

Caption: Workflow from cell seeding to IC50 determination using the MTT assay.

Materials:

  • Cells cultured in 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization buffer (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl)[4][7]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[2][4][5]

  • Compound Treatment: Treat cells with various concentrations of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide as described in the foundational protocol. Include a vehicle control (DMSO only) and a blank control (medium only). Incubate the plate for the desired duration (e.g., 48 or 72 hours).[4][5]

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[5][8]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.[4][6][8] During this time, punctate intracellular purple precipitates (formazan) should become visible under a microscope.

  • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6] A reference wavelength of >650 nm can be used to reduce background noise.[6]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability
Vehicle Control01.25100%
Compound X11.1088%
Compound X50.8568%
Compound X100.6250%
Compound X250.3024%
Compound X500.1512%
Caption: Representative data from an MTT assay used to calculate cell viability and determine the IC50 value.

Protocol 2: Quantifying Apoptosis with Caspase-Glo® 3/7 Assay

Rationale: A key hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[9] These proteases cleave numerous cellular substrates, leading to the orchestrated dismantling of the cell.[9] The Caspase-Glo® 3/7 Assay is a highly sensitive luminescent method that measures the combined activities of caspase-3 and -7.[10][11] The assay reagent contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a light signal proportional to caspase activity.[10][12]

Materials:

  • Cells cultured in white-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide at desired concentrations (e.g., around the IC50 value) for a specified time (e.g., 6, 12, or 24 hours).[3] Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[12][13]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.[12] Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12]

  • Signal Development: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.[12]

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.[12]

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase activity. Data can be expressed as fold-change in caspase activity relative to the vehicle-treated control cells.

Protocol 3: Confirmation of Apoptosis by Western Blot for PARP Cleavage

Rationale: Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme critical for DNA repair.[3] During apoptosis, PARP is a key substrate for activated caspase-3 and caspase-7.[3][9] Cleavage of the full-length 116 kDa PARP protein into an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain is a well-established biochemical hallmark of apoptosis.[3][9][14] Detecting this 89 kDa fragment via Western blot provides robust confirmation of apoptosis induction.

Apoptotic Signaling and PARP Cleavage

Compound 2-oxo-1,2,3,4- tetrahydroquinoline- 6-carboxamide Cell Cancer Cell Compound->Cell induces stress Procaspase3 Pro-Caspase-3/7 Cell->Procaspase3 activates Caspase3 Active Caspase-3/7 Procaspase3->Caspase3 cleavage PARP Full-Length PARP (116 kDa) Caspase3->PARP cleaves CleavedPARP Cleaved PARP (89 kDa fragment) PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis is a marker of

Caption: The compound induces apoptosis, leading to caspase-3/7 activation and subsequent cleavage of PARP.

Materials:

  • Cells cultured in 6-well plates

  • Ice-cold PBS

  • RIPA lysis buffer with protease/phosphatase inhibitors[2][3]

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis system

  • PVDF or nitrocellulose membrane and transfer system[3][9]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody[3]

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system[3]

Protocol:

  • Cell Lysis: Treat cells in 6-well plates as described previously. After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[3][9] Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-200 µL), scrape the cells, and transfer the lysate to a microcentrifuge tube.[9]

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3][9] Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's protocol.[3]

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[3][9]

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis.[9] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3][9]

  • Immunoblotting:

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]

    • Primary Antibody: Incubate the membrane with the primary PARP antibody (diluted in blocking buffer) overnight at 4°C.[9]

    • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).[9]

    • Secondary Antibody: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and capture the signal using an imaging system.[3]

  • Analysis: Analyze the resulting bands. A decrease in the 116 kDa band and the appearance or increase of the 89 kDa band in compound-treated samples compared to the control indicates apoptosis.[3][14] Densitometry software can be used to quantify the band intensities.

Treatment GroupConcentration (µM)Full-Length PARP (116 kDa) Relative IntensityCleaved PARP (89 kDa) Relative Intensity
Vehicle Control01.000.05
Compound X100.450.75
Staurosporine (Positive Control)10.121.30
Caption: Example quantitative data from a PARP cleavage Western blot analysis.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2025, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Tarasova, K. (2025, April 1). Caspase 3/7 Activity. protocols.io. Retrieved from [Link]

  • Boster Biological Technology. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • Gobeil, S., et al. (n.d.). Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling. PMC. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Khan, I., et al. (2019, August 13). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC. Retrieved from [Link]

  • Bingul, M., et al. (2017, November 20). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. Retrieved from [Link]

  • Request PDF. (n.d.). Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023, June 3). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2021, November 10). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. MDPI. Retrieved from [Link]

  • RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • Request PDF. (2025, August 10). Synthesis and In Vitro Evaluation of Novel 1,2,3,4-Tetrahydroisoquinoline Derivatives as Potent Antiglioma Agents. ResearchGate. Retrieved from [Link]

  • ACS Omega. (2023, December 12). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. Retrieved from [Link]

  • Lee, J., et al. (n.d.). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. PMC. Retrieved from [Link]

  • PMC. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • MDPI. (2023, February 3). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Retrieved from [Link]

  • PubMed. (2018, January 1). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. Retrieved from [Link]

  • MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved from [Link]

  • ResearchGate. (2022, July 4). Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme. Retrieved from [Link]

Sources

Method

Application Note: 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide as a Privileged Scaffold in Epigenetic and Transcriptional Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocol Executive Summary In modern medicinal chemistry, the selection of a core...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocol

Executive Summary

In modern medicinal chemistry, the selection of a core scaffold dictates not only the target binding affinity but also the pharmacokinetic trajectory of the resulting active pharmaceutical ingredient (API). 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide (CAS: 1368450-80-9)[1] has emerged as a highly privileged, dual-purpose building block.

Structurally, it presents two highly manipulable and biologically relevant faces:

  • The 2-Oxo-Tetrahydroquinoline (THQ) Core: A conformationally locked lactam that serves as a highly efficient mimic of endogenous N-acetyl-lysine. This makes it an exceptional anchor for epigenetic targets, particularly Bromodomain and Extra-Terminal (BET) family proteins[2].

  • The 6-Carboxamide Handle: A versatile synthetic vector pointing towards the solvent-exposed channel in most kinase and bromodomain active sites, allowing for the modular attachment of solubilizing groups or bisamide formations without disrupting the primary pharmacophore[3].

This application note details the mechanistic rationale for deploying this scaffold, alongside self-validating synthetic protocols for its integration into pharmaceutical pipelines.

Physicochemical Profiling

Understanding the baseline physicochemical properties of the precursor is critical for predicting its behavior in both synthetic environments and biological assays.

Table 1: Quantitative Physicochemical Properties of the Precursor [1][4]

PropertyValuePharmacological Relevance
CAS Registry Number 1368450-80-9Standardized tracking and procurement.
Molecular Formula C₁₀H₁₀N₂O₂Low molecular weight allows for extensive functionalization.
Molecular Weight 190.20 g/mol High ligand efficiency (LE) starting point.
Monoisotopic Mass 190.0742 DaExact mass for high-resolution LC-MS tracking.
H-Bond Donors 2 (Lactam NH, Amide NH₂)Facilitates target engagement (e.g., Pirin/HSF1 binding).
H-Bond Acceptors 2 (Lactam C=O, Amide C=O)Critical for mimicking acetyl-lysine in epigenetic targets.
Topological Polar Surface Area ~60 ŲExcellent baseline for oral bioavailability and membrane permeability.

Mechanistic Rationale: Why Choose the 2-Oxo-THQ Scaffold?

As a Senior Application Scientist, I emphasize that scaffold selection must be driven by structural causality rather than trial and error.

Epigenetic Target Engagement (Pan-BET Inhibitors)

In the development of pan-BET inhibitors (such as the I-BET series), the therapeutic goal is to disrupt the protein-protein interaction between histone tails and the bromodomain[2]. The endogenous ligand is an acetylated lysine. The 2-oxo-THQ core is a conformationally rigid mimic of N-acetyl-lysine. By locking the carbonyl oxygen (the 2-oxo group) in a specific vector, it eliminates the entropic penalty of binding. The lactam carbonyl acts as a hydrogen bond acceptor, making a critical direct hydrogen bond with the conserved Asn140 residue and a water-mediated hydrogen bond with Tyr97 in the BRD4 binding pocket[2].

Transcriptional Modulation (HSF1/Pirin Ligands)

In phenotypic screens targeting Heat Shock Transcription Factor 1 (HSF1), researchers discovered that switching from a standard quinoline core to a tetrahydroquinoline core fundamentally alters the electronic nature of the ring system[3]. The THQ nitrogen acts as a hydrogen bond donor rather than an acceptor. Despite this stereoelectronic reversal, the THQ scaffold maintains potent antiproliferative activity while significantly improving the physicochemical properties and solubility of the resulting bisamide probes[3].

Pathway A Histone Acetylation (Epigenetic Mark) B BRD4 (BET Family) Bromodomain Recognition A->B Binds C Oncogene Transcription (e.g., c-Myc, Bcl-2) B->C Activates D 2-Oxo-THQ Precursor (Conformationally Locked Mimic) D->B Competitive Binding (H-Bond to Asn140) E Disruption of BRD4-Histone Interaction D->E Induces F Downregulation of Oncogenes & Cell Cycle Arrest E->F Results in

Caption: Mechanism of action for 2-oxo-THQ based BET inhibitors disrupting BRD4-mediated transcription.

Experimental Protocols: Self-Validating Workflows

To convert this precursor into a viable API (such as an HSF1 inhibitor or a functionalized BET probe), the 6-carboxamide must be elaborated. Primary amides are notoriously poor nucleophiles due to resonance stabilization. Standard coupling agents (EDC/HOBt) often fail when reacting a primary amide with a carboxylic acid.

The following protocol details an Anionic Coupling Workflow to generate a target bisamide. This method is designed as a self-validating system, ensuring the bench scientist has real-time feedback on reaction success.

Protocol: Synthesis of API Bisamide Intermediates via Anionic Coupling

Objective: Convert the primary 6-carboxamide of the THQ precursor into a functionalized bisamide (e.g., Pirin ligand precursor)[3].

Reagents Required:

  • 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide (Precursor)

  • Target Acid Chloride (Electrophile)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Add the THQ precursor (1.0 eq, 5.0 mmol). Purge the system with Argon for 15 minutes.

    • Causality: Moisture rapidly quenches the highly reactive amidate anion intermediate and hydrolyzes the acid chloride electrophile, leading to reaction failure.

  • Solvation: Suspend the starting material in anhydrous THF (20 mL) and cool to 0 °C using an ice-water bath.

  • Deprotonation (In-Process Validation Step): Add NaH (1.2 eq, 6.0 mmol) portion-wise over 5 minutes.

    • Self-Validation: You must observe immediate effervescence (evolution of H₂ gas). The heterogeneous suspension will gradually clarify into a homogeneous solution as the nucleophilic amidate anion forms. Stir for 30 minutes at 0 °C until gas evolution completely ceases.

  • Electrophilic Addition: Dissolve the target acid chloride (1.1 eq, 5.5 mmol) in 5 mL anhydrous THF. Add this solution dropwise over 10 minutes to maintain the internal temperature below 5 °C.

    • Causality: Strict temperature control prevents the highly reactive amidate from participating in unwanted side reactions, such as ring-opening or ketene formation from the acid chloride.

  • Reaction Monitoring (Analytical Validation): Remove the ice bath and allow the reaction to warm to room temperature for 2 hours. Withdraw a 10 µL aliquot, quench in 1 mL Acetonitrile/Water (50:50), and analyze via LC-MS.

    • Self-Validation: The starting material peak ( m/z 191.08 [M+H]+ ) should be entirely depleted. The chromatogram must show a new dominant peak corresponding to the mass of the bisamide product.

  • Workup & Isolation: Carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL) dropwise to neutralize any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

SyntheticWorkflow A 2-oxo-1,2,3,4-tetrahydroquinoline- 6-carboxamide (Starting Material) B Deprotonation (NaH, THF, 0°C) A->B Add Base under Argon C Amidate Anion Intermediate (Nucleophilic Species) B->C H2 Gas Evolution (Visual Validation) D Electrophile Addition (Acid Chloride, <5°C) C->D Dropwise Addition E Target API Scaffold (Bisamide Precursor) D->E LC-MS Confirmation (Mass Shift from m/z 191)

Caption: Self-validating synthetic workflow for converting the primary carboxamide into a bisamide API.

Comparative Functionalization Outcomes

Depending on the therapeutic target, the 6-carboxamide group can be converted into various functional motifs. Table 2 summarizes the expected outcomes and optimal conditions for these transformations based on established medicinal chemistry practices.

Table 2: Reaction Optimization for 6-Carboxamide Functionalization

Target MotifReagents / ConditionsYield ExpectationCausality / Rationale
Bisamide NaH, Acid Chloride, THF, 0 °C to RT65 - 85%Deprotonation overcomes the poor nucleophilicity of the primary amide[3].
Nitrile (Dehydration) POCl₃ or TFAA / Pyridine, DCM, 0 °C> 90%Converts the amide into a nitrile, allowing for subsequent Negishi cyanation or tetrazole formation[2].
N-Aryl Amide Aryl Halide, Pd₂(dba)₃, Xantphos, Cs₂CO₃40 - 60%Buchwald-Hartwig amidation allows direct coupling to aromatic systems, though steric hindrance at the 6-position may limit yields.

Sources

Application

crystallization and purification techniques for 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide

An In-Depth Guide to the Crystallization and Purification of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide Abstract This comprehensive application note provides detailed protocols and expert insights into the purificat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Crystallization and Purification of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide

Abstract

This comprehensive application note provides detailed protocols and expert insights into the purification and crystallization of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide (CAS No. 1368450-80-9), a heterocyclic compound of significant interest in pharmaceutical research and drug development.[1][2] The inherent structural features of this molecule, including a lactam, a carboxamide, and a partially saturated heterocyclic ring, present unique challenges and opportunities for achieving high purity. This guide is intended for researchers, medicinal chemists, and process development scientists, offering a systematic approach from initial crude product assessment to final high-purity crystalline material. We will explore techniques ranging from classical recrystallization and column chromatography to high-resolution preparative HPLC, with a focus on the scientific rationale behind each procedural step.

Introduction: The Imperative for Purity

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[2][3] 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide is a derivative that combines this key scaffold with functional groups capable of forming critical hydrogen bond interactions, making it a valuable building block for drug discovery programs. The reliability of downstream applications, such as biological screening, pharmacokinetic studies, and formulation development, is fundamentally dependent on the purity of the active pharmaceutical ingredient (API). Impurities can lead to erroneous biological data, unpredictable toxicity, and challenges in formulation.

This guide provides a robust framework for selecting and optimizing purification strategies tailored to the specific physicochemical properties of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide.

Table 1: Physicochemical Properties of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide

PropertyValueSource
CAS Number 1368450-80-9[1]
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.20 g/mol [1]
Structure A tetrahydroquinoline core with an oxo group at position 2 and a carboxamide at position 6.[1]

Initial Assessment of Crude Material

Before attempting any large-scale purification, a thorough analysis of the crude product is essential. Thin-Layer Chromatography (TLC) is an indispensable tool for this initial assessment.

Protocol 2.1: Initial TLC Analysis

  • Sample Preparation: Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol, DCM/MeOH mixture).

  • TLC Plate: Use a standard silica gel 60 F₂₅₄ plate.

  • Eluent Systems: Screen several mobile phases of varying polarity. Good starting points for this class of compounds include:

    • Hexane / Ethyl Acetate (e.g., 1:1, 1:2)

    • Dichloromethane / Methanol (e.g., 98:2, 95:5)

  • Visualization: Examine the developed plate under UV light (254 nm) and consider staining with potassium permanganate to visualize non-UV active impurities.

  • Analysis: The TLC will reveal the number of components, the Rƒ value of the desired product, and the polarity of the impurities relative to the product. This information is critical for designing an effective purification strategy.[4]

Purification Strategy Selection Workflow

The choice of purification technique depends on the impurity profile, the required purity level, and the scale of the operation. The following workflow provides a logical decision-making process.

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Impurity Profile Assessment TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Few, non-polar or very polar impurities ColumnChrom Column Chromatography Decision->ColumnChrom Multiple impurities of similar polarity FinalPurity Purity Check (HPLC, NMR) Recrystallization->FinalPurity ColumnChrom->FinalPurity Decision2 Purity > 99%? FinalPurity->Decision2 PrepHPLC Preparative HPLC Decision2->PrepHPLC No FinalProduct Pure Crystalline Product Decision2->FinalProduct Yes PrepHPLC->FinalProduct ColumnChromatography cluster_prep Preparation cluster_run Execution cluster_post Analysis Pack Pack Column (Silica Gel Slurry) Load Dry Load Sample (Adsorb on Silica) Pack->Load Elute Elute with Solvent (e.g., Hex/EtOAc Gradient) Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions (TLC) Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate

Sources

Method

Application Note: Preparation, Validation, and Handling of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide Stock Solutions

Pharmacological Context & Chemical Rationale 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide (Molecular Weight: 190.20 g/mol ; Formula: C₁₀H₁₀N₂O₂) is a highly versatile, privileged bicyclic scaffold utilized extensively...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Chemical Rationale

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide (Molecular Weight: 190.20 g/mol ; Formula: C₁₀H₁₀N₂O₂) is a highly versatile, privileged bicyclic scaffold utilized extensively in medicinal chemistry. The molecule features a dihydrocarbostyril (lactam) core coupled with a primary carboxamide at the 6-position. This specific structural topology provides rigid, directional hydrogen-bonding capabilities, making it a critical building block in the synthesis of several high-value therapeutic agents.

Notably, derivatives of this scaffold are integrated into the development of TRPM8 antagonists for the management of neuropathic pain and migraines[1], Factor XIa inhibitors designed for advanced anticoagulant therapies[2], and Heat Shock Transcription Factor 1 (HSF1) inhibitors targeted at proliferative oncological diseases[3].

Because the lactam and carboxamide moieties form robust intermolecular hydrogen-bond networks in the solid crystal state, overcoming the crystal lattice energy requires a solvent with strong hydrogen-bond accepting capabilities. Aqueous buffers are entirely unsuitable for primary stock generation. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent, as its sulfoxide oxygen efficiently acts as a hydrogen-bond acceptor for both the lactam NH and the primary amide NH₂.

Physicochemical Data & Volumetric Calculations

To ensure reproducibility across biological and chemical assays, stock solutions are typically standardized at 10 mM or 50 mM . Table 1 outlines the compound's core parameters, while Table 2 provides the exact gravimetric requirements for stock generation.

Table 1: Physicochemical Properties

Parameter Value / Description
Chemical Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Hydrogen Bond Donors 3 (Lactam NH, Amide NH₂)
Hydrogen Bond Acceptors 2 (Lactam C=O, Amide C=O)

| Primary Solvent | Anhydrous DMSO (≥99.9% purity) |

Table 2: Gravimetric Preparation Matrix

Target Concentration Desired Stock Volume Required Mass of Compound
10 mM 1.0 mL 1.90 mg
10 mM 5.0 mL 9.51 mg
50 mM 1.0 mL 9.51 mg

| 50 mM | 5.0 mL | 47.55 mg |

Self-Validating Preparation Protocol

This protocol is engineered as a self-validating system . It incorporates physical, optical, and chemical checkpoints to ensure that the resulting stock solution is a true thermodynamic solution rather than a colloidal micro-suspension, which is a common cause of false negatives in high-throughput screening.

Phase 1: Gravimetric Analysis
  • Equilibration: Allow the lyophilized 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide powder to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Cold powders act as condensation nuclei. Atmospheric moisture introduced at this stage will rapidly degrade the hygroscopic DMSO during dissolution, lowering the compound's solubility limit.

  • Weighing: Using an analytical balance (d = 0.01 mg), weigh exactly 1.90 mg (for a 1 mL, 10 mM stock) into a sterile, low-bind amber glass vial.

  • Validation Checkpoint 1 (Gravimetric): Weigh the vial before and after compound addition (weighing by difference) to confirm exact mass transfer.

Phase 2: Solubilization
  • Solvent Addition: Add 1.0 mL of room-temperature, anhydrous, sterile-filtered DMSO.

  • Agitation: Vortex vigorously for 60 seconds.

  • Thermal Sonication: If the solution is not entirely clear, place the vial in a sonication bath set to 37°C for 5–10 minutes. Causality: Mild thermal energy overcomes the activation barrier of the hydrogen-bond network without risking the thermal hydrolysis of the primary amide that can occur at temperatures >50°C.

Phase 3: Optical Validation (The Tyndall Check)
  • Validation Checkpoint 2 (Optical): In a darkened room, shine a focused laser pointer (red or green) directly through the glass vial.

    • Pass: The laser beam passes through invisibly. This confirms complete solvation.

    • Fail: A visible beam path (Tyndall effect) indicates the presence of undissolved micro-crystals. Corrective Action: Repeat sonication for 10 minutes or verify DMSO anhydrous integrity.

Phase 4: Aliquoting and Cryopreservation
  • Aliquoting: Dispense the validated stock into 50 µL or 100 µL aliquots using low-bind amber microcentrifuge tubes. Causality: Amber tubes protect the compound from potential long-term UV-induced degradation. Aliquoting strictly prevents freeze-thaw cycles, which draw moisture into the DMSO and cause irreversible compound precipitation.

  • Storage: Store aliquots immediately at -20°C (for use within 3 months) or -80°C (for up to 12 months).

Experimental Workflows & Biological Applications

StockPrep Start Gravimetric Analysis Weighing by Difference Solvent Solvent Addition Anhydrous DMSO (≥99.9%) Start->Solvent Dissolution Dissolution Vortex & Sonication (37°C) Solvent->Dissolution Validation Optical Validation Tyndall Effect Laser Check Dissolution->Validation Aliquoting Aliquoting 50-100 µL in Amber Tubes Validation->Aliquoting Storage Cryopreservation -20°C to -80°C Storage Aliquoting->Storage

Workflow for the preparation and validation of 2-oxo-THQ-6-carboxamide stock solutions.

FXIaPathway FXIIa Factor XIIa FXIa Factor XIa FXIIa->FXIa Activates FXI Factor XI FXI->FXIa Activation FIXa Factor IXa FXIa->FIXa Catalyzes Inhibitor 2-Oxo-THQ-6-carboxamide Derivative Inhibitor->FXIa Inhibits FIX Factor IX FIX->FIXa Thrombin Thrombin Generation FIXa->Thrombin Cascade Progression

Role of 2-oxo-THQ-6-carboxamide derivatives in inhibiting Factor XIa in the coagulation cascade.

Serial Dilution Strategy for In Vitro Assays

To prevent solvent toxicity in cell-based or enzymatic assays, the final DMSO concentration must be maintained at or below 0.1% (v/v) [2]. The protocol utilizes a "1000x Intermediate Stock" strategy.

Table 3: Serial Dilution Matrix (Targeting 0.1% Final DMSO)

Target Assay Concentration Intermediate Stock Required (1000x) Preparation of Intermediate Stock Volume of Intermediate per 1 mL Assay Buffer Final DMSO % in Assay
10 µM 10 mM Use neat 10 mM primary stock 1.0 µL 0.1%
1 µM 1 mM 10 µL (10 mM stock) + 90 µL DMSO 1.0 µL 0.1%
100 nM 100 µM 10 µL (1 mM stock) + 90 µL DMSO 1.0 µL 0.1%

| 10 nM | 10 µM | 10 µL (100 µM stock) + 90 µL DMSO | 1.0 µL | 0.1% |

Note: Always add the intermediate DMSO stock to the aqueous assay buffer while vortexing rapidly to prevent localized compound precipitation at the solvent interface.

References

  • Title: Chroman derivatives as trpm8 inhibitors. Source: Google Patents.
  • Title: FACTOR XIa INHIBITORS. Source: Google Patents.
  • Title: Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor 1. Source: Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide

Welcome to the technical support center for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the fundamental chemistry behind each step to empower you to optimize your reaction yields and purity.

Introduction: A Strategic Overview

The synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide is typically approached via a linear sequence involving the formation of the core heterocyclic structure, followed by functional group manipulation at the C6 position. A common and effective strategy involves two primary stages:

  • Intramolecular Friedel-Crafts Cyclization: Construction of the 2-oxo-1,2,3,4-tetrahydroquinoline (or dihydroquinolinone) ring system from an acyclic N-aryl precursor.

  • Amide Formation: Conversion of the C6-carboxylic acid intermediate into the final carboxamide product.

This guide is structured to address potential pitfalls in each of these critical stages.

G cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Amidation A N-(4-carboxyphenyl)-3-chloropropanamide B 2-Oxo-1,2,3,4-tetrahydroquinoline- 6-carboxylic acid A->B Intramolecular Friedel-Crafts Acylation C 2-Oxo-1,2,3,4-tetrahydroquinoline- 6-carboxamide B->C Amide Formation start Starting Materials (e.g., 4-aminobenzoic acid, 3-chloropropionyl chloride) start->A Acylation G reagents R-COOH (Carboxylic Acid) NH₃ (Ammonia) intermediate Ammonium Carboxylate Salt R-COO⁻ NH₄⁺ reagents->intermediate Fast Acid-Base Rxn product R-CONH₂ (Amide) H₂O intermediate->product High Heat (Dehydration) (Often low yield)

Caption: Acid-base reaction vs. amide formation from a carboxylic acid and ammonia.

Troubleshooting & Optimization Strategies:

The key to efficient amide formation is to convert the carboxylic acid's hydroxyl group into a better leaving group. [1]This is achieved using one of two primary strategies:

Strategy A: Conversion to an Acyl Chloride

This two-step method involves first converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia.

  • Step 1: Acyl Chloride Formation

    • Protocol: To a stirred solution of the carboxylic acid (1.0 eq) in an inert solvent (e.g., DCM or Toluene) with a catalytic amount of DMF, add thionyl chloride (SOCl₂) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.

    • Causality: SOCl₂ converts the -OH group into an excellent leaving group, producing gaseous byproducts (SO₂ and HCl) that drive the reaction forward.

  • Step 2: Reaction with Ammonia

    • Protocol: Dissolve the crude acyl chloride in an aprotic solvent (e.g., THF, DCM). Add this solution dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia or ammonia in an organic solvent. A large excess of ammonia is often used. [2] * Causality: The reaction is very fast and exothermic. Using excess ammonia neutralizes the HCl byproduct that is formed, preventing it from protonating the remaining ammonia and rendering it non-nucleophilic. [3] Strategy B: Use of Coupling Agents

Peptide coupling agents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine source at room temperature. This avoids the need to isolate a reactive acyl chloride.

  • The Chemistry: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. [4]This intermediate has an excellent leaving group, which is readily displaced by ammonia to form the amide. The byproduct is a urea derivative (DCU or EDU).

Coupling AgentKey FeaturesByproduct Removal
DCC Inexpensive, effective.Dicyclohexylurea (DCU) is a solid, removed by filtration.
EDC More expensive.Byproduct (EDU) is water-soluble, removed by aqueous workup. [4]
HATU/HOBt Often used with hindered amines.Water-soluble byproducts.

Recommended Protocol (EDC Coupling):

  • Reaction Setup: Dissolve the 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (1.0 eq), EDC (1.2 eq), and hydroxybenzotriazole (HOBt, 1.1 eq, optional but recommended to suppress side reactions) in an anhydrous aprotic solvent like DMF or DCM under an inert atmosphere.

  • Activation: Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of ammonia (e.g., 0.5 M in dioxane, or ammonium chloride with a non-nucleophilic base like triethylamine) (1.5-2.0 eq) dropwise.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Perform a standard aqueous workup to remove the water-soluble EDU byproduct and any unreacted reagents. Purify the crude product by recrystallization or column chromatography.

Part 3: General Purification and Analysis
FAQ 3: My final product is difficult to purify and appears as an impure oil or tar. What are the best purification strategies?

The Cause & The Chemistry: Side reactions during either the Friedel-Crafts cyclization (polymerization) or the amidation (side products from coupling agents) can lead to complex crude mixtures. The polar nature of both the carboxylic acid intermediate and the final amide product can also make them "sticky" on silica gel.

Troubleshooting & Optimization Strategies:

  • Post-Cyclization Work-up:

    • Action: After quenching the Friedel-Crafts reaction (typically by pouring onto ice/HCl), ensure the resulting solid is thoroughly washed with water and a non-polar organic solvent (like chloroform or hexane) to remove tarry residues before proceeding. [5] * Causality: This removes polymeric byproducts and unreacted starting materials, simplifying the subsequent purification.

  • Purification of the Carboxylic Acid Intermediate:

    • Action: Recrystallization is often the most effective method for purifying the acid intermediate. A mixed solvent system like isopropanol/water can be effective. [5] * Causality: A pure intermediate is crucial for a clean final step. Recrystallization is highly effective at removing small amounts of closely related impurities.

  • Final Product Purification:

    • Action for Chromatography: If column chromatography is necessary, consider using a less acidic stationary phase like neutral alumina, or deactivating silica gel with a small percentage of triethylamine in the eluent.

    • Causality: The amide product can strongly adsorb to acidic silica gel, leading to peak tailing and poor recovery. A basic modifier in the eluent can improve chromatographic behavior.

    • Action for Recrystallization: Test a range of polar solvents like ethanol, methanol, or isopropanol, potentially with water as an anti-solvent, to find suitable conditions for recrystallization.

References

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • Clark, J. (2023). The Preparation of Amides. Chemguide. Retrieved from [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]

  • LibreTexts. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(10), 11734-11773. Retrieved from [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Khan Academy. Retrieved from [Link]

  • Scott, J. D., & Williams, R. M. (2002). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids. Chemical Reviews, 102(5), 1669-1730. Retrieved from [Link]

  • Wang, Z., et al. (2019). Enantioselective Synthesis of 4-Aminotetrahydroquinolines via 1,2-Reductive Dearomatization of Quinolines and Copper(I) Hydride-Catalyzed Asymmetric Hydroamination. Organic Letters, 21(13), 5222-5226. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of tetrahydroquinolines. Organic Chemistry Portal. Retrieved from [Link]

  • Shahin, M. I., et al. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry, 155, 516-530. Retrieved from [Link]

  • ResearchGate. (2020). 24 questions with answers in QUINOLINES | Science topic. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

  • LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(22), 6825. Retrieved from [Link]

  • Stolarczyk, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Ishihara, K., & Yamamoto, H. (2018). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. The Journal of Organic Chemistry, 83(15), 7858-7866. Retrieved from [Link]

  • Manolov, I., Ivanov, D., & Bojilov, D. (2021). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • JP2000229944A - Production of 6-hydroxy-2-oxo-1,2,3,4-terrahydroquinoline. (2000). Google Patents.
  • Nikolova, V., et al. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 28(3), 1425. Retrieved from [Link]

  • Nikolova, V., et al. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Retrieved from [Link]

  • Semantic Scholar. (2021). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Semantic Scholar. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. IJSTR. Retrieved from [Link]

  • IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. Retrieved from [Link]

  • NextSDS. (n.d.). 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid — Chemical Substance Information. NextSDS. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubilization &amp; Troubleshooting for 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide in Cell-Based Assays

Welcome to the Technical Support Center for 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide . This compound is a critical heterocyclic scaffold frequently utilized in the development of [1] and[2].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide . This compound is a critical heterocyclic scaffold frequently utilized in the development of [1] and[2]. However, its rigid lactam-carboxamide structure presents significant solubility challenges in aqueous cell culture environments.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded protocols to ensure complete solubilization, prevent experimental artifacts, and maintain assay integrity.

Part 1: The "Why" - Causality Behind the Solubilization Strategy

To successfully formulate 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide for in vitro assays, one must understand its physical chemistry. The molecule features a hydrophobic tetrahydroquinoline core coupled with two strong hydrogen-bonding motifs: a lactam (cyclic amide) and a primary carboxamide.

  • The Thermodynamic Barrier: In a solid state, these dual H-bonding groups form a highly stable, tightly packed intermolecular crystal lattice. When introduced to water, the hydrophobic core repels hydration, causing a massive entropic penalty that favors self-association (precipitation) over dissolution.

  • The Solvent Solution: Anhydrous Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent that acts as a potent hydrogen-bond acceptor. It disrupts the compound's crystal lattice without being repelled by the hydrophobic core.

  • The Kinetic Requirement: Simply adding DMSO is rarely sufficient for highly crystalline amides. Gentle thermal energy (37°C–50°C) and acoustic cavitation (sonication) provide the necessary kinetic energy to break the initial lattice bonds.

Part 2: Self-Validating Step-by-Step Solubilization Protocol

This protocol is designed as a self-validating system. You will not proceed to the next step until the physical state of the solution confirms success.

Phase 1: Master Stock Preparation (10 mM – 50 mM)
  • Thermal Equilibration: Allow the sealed vial of lyophilized powder to reach room temperature (approx. 30 minutes) in a desiccator. Causality: Opening a cold vial causes ambient moisture condensation. Water rapidly crashes out the compound and degrades the anhydrous DMSO.

  • Solvent Addition: Add high-purity, anhydrous DMSO (≥99.9%) to achieve your target concentration (typically 10 mM to 50 mM).

  • Mechanical Disruption: Vortex vigorously for 30 to 60 seconds.

  • Thermal/Acoustic Disruption: Place the tube in a 37°C ultrasonic water bath for 5 to 10 minutes.

  • Validation Check (The Tyndall Effect): Shine a laser pointer or bright focused light through the tube in a dark room. If the beam path is visible ()[3], micro-particulates remain in suspension[4]. The solution must be completely transparent. If scattering is observed, increase the water bath temperature to 50°C and sonicate for an additional 10 minutes.

Phase 2: Final Assay Media Preparation
  • Intermediate Dilution: Dilute the master stock 1:100 into warm (37°C) DMSO to create an intermediate working stock.

  • Media Addition: Add the intermediate stock dropwise to pre-warmed (37°C) complete culture media while vigorously swirling the media. Causality: Dropwise addition prevents localized high concentrations of the hydrophobic compound. "Solvent shock" from rapid dilution is the primary cause of[5].

  • Final Concentration Check: Ensure the final DMSO concentration in the cell culture wells does not exceed 0.1% (v/v) to prevent [6].

Part 3: Quantitative Data & Solvent Compatibility

The following table summarizes the physicochemical limits and solvent parameters for 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide to ensure assay integrity.

ParameterRecommended Value / LimitMechanistic Rationale
Max Stock Concentration 50 mM (in Anhydrous DMSO)Exceeding 50 mM increases the risk of supersaturation and spontaneous nucleation upon storage.
Max Final DMSO in Media ≤ 0.1% (v/v)Concentrations >0.5% disrupt lipid bilayers, causing baseline cytotoxicity and confounding assay readouts[6].
Aqueous Solubility Limit < 10 µM (Estimated)The hydrophobic core and rigid H-bonding network severely limit aqueous solvation without a carrier solvent.
Stock Storage Temperature -20°C to -80°C (Aliquot)Prevents freeze-thaw degradation. DMSO freezes at 19°C; rapid freezing prevents compound segregation.
Media Storage Do not store; prepare freshAqueous solutions of hydrophobic quinolinones are thermodynamically unstable and will precipitate over time.
Part 4: Troubleshooting Guides & FAQs

Q: My compound precipitated immediately upon addition to the cell culture media. Why did this happen and how do I fix it? A: This is a classic case of "solvent shock." When a highly concentrated DMSO stock is pipetted directly into aqueous media, the rapid change in the dielectric constant forces the compound out of solution before it can disperse. Furthermore, as the DMSO diffuses into the water, the localized concentration of the compound exceeds its aqueous solubility limit, leading to rapid crystallization[6]. Fix: Always use the dropwise addition method into vigorously swirling, pre-warmed (37°C) media. If precipitation still occurs, prepare a less concentrated intermediate DMSO stock before adding it to the media.

Q: The cells in my vehicle control wells are showing signs of stress and reduced viability. What is going wrong? A: This is indicative of [7]. While DMSO is an excellent solvent, it is biologically active and can intercalate into cell membranes, causing pore formation and apoptosis at high concentrations. Fix: Audit your dilution math. Ensure the final concentration of DMSO in the assay wells is strictly ≤ 0.1% (v/v). For highly sensitive primary cells, you may need to reduce this to ≤ 0.05%.

Q: Can I use methanol or ethanol instead of DMSO to dissolve 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide? A: It is not recommended. While alcohols are polar, they are protic solvents. They do not disrupt the strong intermolecular hydrogen bonds of the lactam and carboxamide groups as effectively as a polar aprotic solvent like DMSO. Using ethanol will likely result in incomplete solubilization and a suspension of micro-crystals that cannot penetrate the cell membrane, leading to underestimated compound efficacy[6].

Part 5: Experimental Workflow Visualization

G Start 2-oxo-1,2,3,4-tetrahydroquinoline- 6-carboxamide (Solid) Step1 Add Anhydrous DMSO (Target: 10-50 mM) Start->Step1 Step2 Vortex & Sonicate (37°C Water Bath, 10 min) Step1->Step2 Decision Is Solution Completely Clear? Step2->Decision Dilution Intermediate Dilution (e.g., 100x in DMSO) Decision->Dilution  Yes (Fully Dissolved) Heat Apply Gentle Heat (Up to 50°C) & Re-sonicate Decision->Heat  No (Particulates) Media Dropwise Addition to Pre-warmed Media (37°C) Dilution->Media Final Final Assay Media (≤0.1% DMSO final) Media->Final Heat->Step2

Workflow for solubilizing 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide for in vitro assays.

References
  • US Patent 20140045855A1. "Chroman derivatives as trpm8 inhibitors.
  • WO Patent 2015164308A1. "FACTOR XIa INHIBITORS.
  • Popa-Burke, I., & Russell, J. (2014). "Compound Precipitation in High-Concentration DMSO Solutions." ResearchGate / SLAS Discovery. [Link]

  • Sun, et al. (2025). "Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO." PLOS One. [Link]

  • Chapter 8. Solutions. "Compound Solubility & Tyndall Effect." Louisiana Tech University. [Link]

  • RSC Publishing. "Hybrid nanoencapsulation systems: integrating natural polymers with synthetic nanomaterials." Royal Society of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide Production

Welcome to the Technical Support Center. The synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide is a critical node in the development of various active pharmaceutical ingredients (APIs), including atypical anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide is a critical node in the development of various active pharmaceutical ingredients (APIs), including atypical antipsychotics and PARP inhibitor scaffolds.

The most efficient and scalable industrial route for this molecule is the palladium-catalyzed aminocarbonylation of 6-bromo-3,4-dihydroquinolin-2(1H)-one. However, because this transition-metal-catalyzed process is highly sensitive to nucleophile competition and protic impurities, it frequently generates yield-limiting byproducts. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting steps to optimize your workflow.

Mechanistic Pathway & Impurity Origins

To troubleshoot effectively, you must understand the underlying catalytic cycle and its failure modes[1]. The reaction proceeds via the oxidative addition of the aryl bromide to a Pd(0) species, followed by CO migratory insertion to form an electrophilic acyl-palladium(II) intermediate.

The bifurcation point for critical impurities occurs here:

  • Hydrolysis (6-Carboxylic Acid): If the intended nitrogen nucleophile is outcompeted by trace water, the acyl-palladium intermediate is hydrolyzed.

  • Protodemetalation (De-brominated Impurity): If the initial Ar-Pd(II)-Br complex undergoes protodemetalation before CO insertion can occur, the starting material is irreversibly reduced.

Pathway Pd0 Pd(0)L_n Active Catalyst PdII_Ox Ar-Pd(II)-Br Oxidative Addition Pd0->PdII_Ox + Ar-Br ArBr 6-Bromo-3,4-dihydroquinolin-2(1H)-one PdII_CO Ar-CO-Pd(II)-Br Acyl-Palladium PdII_Ox->PdII_CO + CO Imp1 De-brominated Impurity PdII_Ox->Imp1 + H+ (Protodemetalation) Product Target Carboxamide PdII_CO->Product + NH3 Surrogate Imp2 6-Carboxylic Acid Impurity PdII_CO->Imp2 + H2O (Hydrolysis) Product->Pd0 Regenerates Pd(0)

Catalytic cycle of Pd-catalyzed aminocarbonylation and off-cycle impurity pathways.

Standardized Experimental Protocol (Self-Validating Workflow)

To minimize impurities, we strongly recommend moving away from gaseous ammonia—which can form inactive Werner-type complexes with palladium—and instead utilizing hexamethyldisilazane (HMDS) or bench-stable solid surrogates[2]. HMDS acts as a dual-purpose slow-release ammonia surrogate and a potent internal water scavenger.

Step-by-Step Methodology:

  • Inert Preparation: In an argon-filled glovebox, charge a heavy-walled pressure vessel with 6-bromo-3,4-dihydroquinolin-2(1H)-one (1.0 equiv), Pd(OAc)₂ (2 mol%), and Xantphos ligand (3 mol%).

  • Reagent Addition: Add anhydrous 1,4-dioxane (sparged with argon for 30 mins), followed by Mo(CO)₆ (0.5 equiv, acting as a solid CO source) and HMDS (2.0 equiv).

  • Catalytic Cycle Initiation: Seal the vessel and heat to 95 °C for 14 hours.

    • Mechanistic Causality: HMDS reacts with any trace moisture in the solvent to form inert hexamethyldisiloxane. This ensures the highly electrophilic acyl-palladium intermediate is exclusively intercepted by the silylamine, mathematically eliminating the pathway for carboxylic acid formation.

  • In-Process Control (Self-Validation): Sample the reaction mixture and analyze via LC-MS. You should observe the TMS-protected amide intermediate (m/z 263). The complete absence of the free carboxylic acid (m/z 192) at this stage validates the anhydrous integrity of the system prior to workup.

  • Deprotection & Isolation: Cool the vessel to room temperature. Add 1M HCl (aq) and stir for 1 hour to cleave the TMS group. Filter the resulting precipitate, wash with cold water and ethanol, and dry under a vacuum to yield pure 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide.

Troubleshooting FAQs

Q: Why is my reaction yielding high levels of the 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid impurity? A: This is a classic nucleophilic competition issue. The acyl-palladium intermediate is highly electrophilic. If trace water is present in your solvent, CO source, or hygroscopic base, H₂O will outcompete your amine source, hydrolyzing the intermediate into the carboxylic acid. Actionable Fix: Switch to HMDS instead of ammonium salts[3]. HMDS acts as an internal desiccant. Additionally, ensure your solvents are rigorously dried over 3Å molecular sieves.

Q: How do I suppress the formation of the de-brominated impurity (3,4-dihydroquinolin-2(1H)-one)? A: De-halogenation occurs via protodemetalation of the Ar-Pd(II)-Br intermediate before CO migratory insertion can take place. This is typically exacerbated by high temperatures, low CO pressure, or the presence of acidic protons in the reaction matrix. Actionable Fix: Increase the CO pressure (or the equivalent loading of Mo(CO)₆) to accelerate the migratory insertion step. Lower the reaction temperature by 10–15 °C. Ensure you are using a bidentate ligand with a wide bite angle (like Xantphos), which stabilizes the Pd(II) intermediate against premature degradation.

Q: My conversion is stalling, leaving >5% unreacted 6-bromo starting material. What is the cause? A: Stalling is usually caused by catalyst poisoning or the formation of off-cycle Pd resting states. If you are using direct NH₃ gas or aqueous ammonia, the strong σ-donor ability of NH₃ can displace the phosphine ligands, forming inactive[Pd(NH₃)₄]²⁺ complexes[1]. Actionable Fix: Avoid direct ammonia gas. Use an ammonia surrogate like HMDS or ammonium carbamate, which releases the nucleophile at a controlled rate, maintaining a low steady-state concentration of free amine that will not poison the palladium center[2].

Q: I am detecting a high-molecular-weight impurity (m/z ~321). What is this? A: This is likely the bis(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) ketone dimer. It forms when the newly synthesized primary carboxamide product acts as a nucleophile and attacks another equivalent of the acyl-palladium intermediate. Actionable Fix: This indicates your ammonia source is depleted or releasing too slowly. Increase the equivalents of your ammonia surrogate to ensure it vastly outnumbers the product carboxamide during the reaction.

Quantitative Impurity Profiling

Use the following table to identify and benchmark your impurity profiles against standard acceptable limits for early-stage API intermediates.

Impurity NameMechanistic OriginTypical m/z[M+H]⁺Acceptable LimitMitigation Strategy
3,4-Dihydroquinolin-2(1H)-one De-bromination via protodemetalation of Ar-Pd(II)-Br148.08< 0.15%Lower temperature; increase CO pressure; use wide bite-angle ligands.
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid Hydrolysis of acyl-Pd intermediate by trace water192.07< 0.15%Use HMDS as an internal water scavenger; dry solvents over 3Å sieves.
6-Bromo-3,4-dihydroquinolin-2(1H)-one Incomplete oxidative addition / Catalyst poisoning225.99 / 227.99< 0.10%Avoid direct NH₃ gas to prevent Werner complex formation.
Bis(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) ketone Double insertion / cross-coupling with product321.13< 0.05%Maintain a large excess of the ammonia surrogate.
References
  • "Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia", Journal of the American Chemical Society, [Link]

  • "Supported palladium catalyzed aminocarbonylation of aryl iodides employing bench-stable CO and NH3 surrogates", Organic & Biomolecular Chemistry, [Link]

  • "Synthesis of Primary Aromatic Amides by Aminocarbonylation of Aryl Halides Using Formamide as an Ammonia Synthon", The Journal of Organic Chemistry, [Link]

Sources

Optimization

preventing degradation of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide in aqueous solution

Welcome to the Technical Support Center for formulation and stability optimization. As scientists and drug development professionals, working with bicyclic lactams like 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and stability optimization. As scientists and drug development professionals, working with bicyclic lactams like 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide in aqueous media presents unique kinetic and thermodynamic challenges.

This guide is designed to move beyond basic troubleshooting. We will analyze the mechanistic causality behind the degradation of this specific scaffold and provide self-validating protocols to ensure the integrity of your experimental data.

Section 1: Mechanistic Understanding of Degradation

Q: Why does 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide degrade rapidly in standard biological buffers (e.g., PBS at pH 7.4)? A: The instability of this molecule in standard physiological buffers is driven by the intrinsic reactivity of its two primary functional groups: the delta-lactam (2-oxo) ring and the primary carboxamide at position 6.

At pH 7.4 and above, the molecule is highly susceptible to hydroxide-ion catalyzed hydrolysis [1]. The hydroxide ion acts as a strong nucleophile, attacking the electron-deficient carbonyl carbon of the lactam, leading to ring-opening and the formation of an amino acid derivative. Concurrently, the primary carboxamide can undergo deamidation to form a carboxylic acid[1]. Furthermore, standard phosphate buffers act as general base catalysts, accelerating the hydrolysis rate significantly compared to unbuffered water at the same pH[2].

G A 2-oxo-1,2,3,4-tetrahydroquinoline -6-carboxamide B Lactam Hydrolysis (Ring Opening) A->B OH- / H+ Catalysis C Carboxamide Hydrolysis (Deamidation) A->C OH- / H+ Catalysis D Oxidation (Core Dehydrogenation) A->D ROS / Trace Metals E Amino Acid Derivative B->E F Carboxylic Acid Derivative C->F G Quinolinone Derivative D->G

Fig 1. Primary degradation pathways of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide.

Section 2: Formulation & Storage Troubleshooting

Q: How do I optimize the pH of my aqueous formulation to maximize the half-life of this compound? A: Stability for lactams and amides follows a distinct U-shaped pH-rate profile[3]. To maximize stability, you must formulate at the kinetic minimum, which for tetrahydroquinoline lactams typically falls between pH 4.5 and 6.0 .

  • Avoid extreme pH: Acidic conditions (pH < 3) protonate the lactam nitrogen or carbonyl oxygen, increasing the electrophilicity of the carbon and driving acid-catalyzed hydrolysis[2]. Basic conditions (pH > 7) drive base-catalyzed hydrolysis[4].

  • Buffer selection: Switch from phosphate buffers to low-concentration (e.g., 10-20 mM) acetate or citrate buffers to minimize general acid/base catalysis while maintaining the target pH.

Table 1: Representative Kinetic Stability Profile for Lactam/Amide Scaffolds Note: Data synthesized from structural analogs (e.g., cyclic amides and lidocaine) to illustrate degradation causality[2][5][6].

Environmental ConditionpHTemperatureEstimated Half-Life (t½)Primary Degradation Mechanism
Acidic (Gastric mimic)2.037°C< 2 hoursAcid-catalyzed lactam hydrolysis
Optimized Buffer 5.5 4°C > 200 hours Minimal (Kinetic Minimum)
Optimized Buffer5.537°C~ 60 - 90 hoursSlow solvolytic hydrolysis
Physiological (PBS)7.437°C~ 4 - 15 hoursBase-catalyzed hydrolysis

Q: I am observing degradation even at the optimal pH of 5.5. What else could be causing this? A: If hydrolysis is kinetically minimized, the secondary culprit is often metal-catalyzed degradation or oxidation . Trace metal ions (such as Fe²⁺ or Cu²⁺) leached from glassware or present in lower-grade buffer salts act as Lewis acids. They coordinate with the oxygen of the carboxamide or lactam, pulling electron density away from the carbonyl carbon and drastically lowering the activation energy required for water to attack[2].

  • Solution: Supplement your aqueous solution with a chelating agent like EDTA (0.05% - 0.1% w/v) to sequester trace metals, and store the solution in amber, silanized glass vials to prevent photodegradation.

Q: Can excipients like surfactants prevent the structural degradation of the lactam ring? A: Yes. The addition of non-ionic surfactants (e.g., Polysorbate 80 or polyoxyethylene ethers) above their Critical Micelle Concentration (CMC) can significantly enhance stability. The hydrophobic tetrahydroquinoline core partitions into the lipophilic core of the micelle. This micellar shielding sterically and electrostatically hinders the approach of hydronium or hydroxide ions to the vulnerable lactam and carboxamide bonds, effectively shutting down the pseudo-first-order hydrolysis pathways[7].

Section 3: Self-Validating Experimental Protocols

To ensure your formulation is actively preventing degradation, you must run a stability-indicating assay. Do not rely on simple UV-Vis, as the degradation products (carboxylic acids/amino acids) retain the aromatic ring and will absorb at similar wavelengths, leading to false-positive stability readings.

Protocol: LC-MS/MS Stability-Indicating Workflow

Step 1: Matrix Preparation

  • Prepare a 20 mM Sodium Acetate buffer. Adjust pH precisely to 5.5 using dilute acetic acid.

  • Add 1 mM EDTA to the buffer to chelate trace metals.

  • (Optional) Add 0.1% w/v Polysorbate 80 to induce micellar shielding.

Step 2: Compound Spiking

  • Dissolve 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide in LC-MS grade DMSO to create a 10 mM stock (minimize aqueous exposure during storage).

  • Spike the stock into the prepared aqueous matrix to a final working concentration of 10 µM (ensure final DMSO concentration is ≤ 0.1% to prevent co-solvent effects).

Step 3: Thermal Stress & Aliquoting

  • Divide the spiked matrix into multiple amber glass HPLC vials.

  • Incubate vials at three distinct temperatures: 4°C (Control), 25°C, and 37°C.

Step 4: Quenching and Analysis

  • Pull samples at t = 0, 2, 4, 8, 24, and 48 hours.

  • Immediately quench the reaction by adding an equal volume of ice-cold Acetonitrile containing an internal standard (e.g., a deuterated analog).

  • Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition and monitoring for the +18 Da mass shift indicative of hydrolysis (water addition).

Step 5: Kinetic Validation

  • Plot the natural log of the remaining parent compound concentration versus time. A linear fit confirms pseudo-first-order degradation kinetics.

  • Use the slopes to calculate the half-life (t½ = 0.693 / k) for each condition.

G S1 1. Buffer Prep (pH 5.5 + EDTA) S2 2. Compound Spiking (≤0.1% DMSO) S1->S2 S3 3. Thermal Incubation (4°C, 25°C, 37°C) S2->S3 D1 4. LC-MS/MS Quantification S3->D1 D2 5. Kinetic Modeling (Arrhenius Plot) D1->D2

Fig 2. Self-validating experimental workflow for aqueous stability assessment.

References

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at:[Link]

  • Effects of Surfactants on the Aqueous Stability and Solubility of β-Lactam Antibiotics. USPTO / Journal of Pharmaceutical Sciences. Available at:[Link]

  • Stability of β-lactam antibiotics in bacterial growth media. PMC - NIH. Available at:[Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at:[Link]

  • Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis. PubMed. Available at:[Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Low Solubility of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering critical solubility bottlenecks with 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering critical solubility bottlenecks with 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide and its structural analogs.

Mechanistic Insight: Why Does DMSO Fail?

Dimethyl sulfoxide (DMSO) is widely considered the universal solvent for drug discovery libraries. However, 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide frequently exhibits stubborn insolubility even in 100% DMSO. To troubleshoot this, we must understand the thermodynamics of its solvation.

The compound contains two highly interactive functional groups:

  • The Lactam Ring (2-oxo): Acts as a rigid hydrogen-bond donor (N-H) and acceptor (C=O).

  • The Primary Carboxamide (6-carboxamide): Provides two additional hydrogen-bond donors (-NH₂) and a strong acceptor (C=O).

The Causality of Insolubility: These moieties form extensive, highly ordered intermolecular hydrogen-bond networks (dimers and polymers), resulting in an exceptionally high crystal lattice energy. While DMSO is a potent polar aprotic solvent and an excellent hydrogen-bond acceptor (via the S=O group), it completely lacks a protic hydrogen capable of solvating the carbonyl oxygens (C=O) of the amides[1]. Because DMSO cannot satisfy the hydrogen-bond acceptor needs of the compound's dual carbonyls, it fails to thermodynamically compensate for the energy required to break the crystal lattice, leading to incomplete dissolution[1].

Troubleshooting Workflows & Experimental Protocols

To achieve complete solvation, you must systematically disrupt the intermolecular hydrogen bonding. The following protocols are designed as self-validating systems—meaning each workflow includes a step to empirically verify success before proceeding to downstream assays.

Protocol A: Thermo-Kinetic Disruption

Mechanism: Applying thermal energy increases the kinetic energy of the solvent molecules, overcoming the lattice enthalpy, while acoustic cavitation (sonication) physically shears microcrystalline aggregates.

  • Preparation: Weigh the required mass of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide into a glass vial (avoid plastic, as prolonged heating in DMSO can leach plasticizers). Add 100% anhydrous DMSO to reach your target stock concentration (e.g., 10 mM).

  • Thermal Incubation: Place the vial in a thermomixer set to 60–80°C. Shake at 800 RPM for 15 minutes.

  • Acoustic Cavitation: Transfer the warm vial immediately to an ultrasonic water bath. Sonicate for 15–30 minutes, maintaining the bath temperature above 50°C.

  • Validation (Critical): Allow the solution to cool to room temperature (20–25°C). Centrifuge the vial at 10,000 × g for 5 minutes. Carefully inspect the bottom of the vial under a bright light. If a white pellet (micro-precipitate) is visible, the lattice has reformed, and you must proceed to Protocol B.

Protocol B: Chemical Disruption via Co-Solvents

Mechanism: Introducing a strong acid protonates the carbonyl oxygens, temporarily destroying their ability to act as hydrogen-bond acceptors, thereby collapsing the intermolecular lattice.

  • Acidification: To your failed DMSO suspension, add 0.1% to 1.0% (v/v) Trifluoroacetic acid (TFA).

  • Agitation: Vortex vigorously for 2 minutes. The sharp drop in pH disrupts the amide-amide associations.

  • Alternative Co-Solvent: If acidic conditions are incompatible with your downstream biological assay, replace 50% of the DMSO with N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc). These solvents possess slightly different steric profiles and dipole moments that can intercalate into rigid lactam networks more effectively than DMSO alone.

  • Validation: Centrifuge at 10,000 × g for 5 minutes. If the solution remains optically clear, proceed to your assay.

Protocol C: Advanced Solubilization (MMS-350)

Mechanism: When standard polar aprotic solvents fail, structural analogs of DMSO can provide superior solvation. MMS-350 (a symmetric bis-oxetanyl sulfoxide) is a next-generation solubilizer. The oxetane rings increase the lipophilicity of the solvent shell while maintaining aqueous compatibility, effectively shielding the hydrophobic tetrahydroquinoline core from aggregating[2][3].

  • Solvent Replacement: Substitute 100% DMSO with a 50/50 mixture of DMSO and MMS-350, or use 100% MMS-350.

  • Dissolution: Vortex the compound in the new solvent system at room temperature. MMS-350 has been empirically shown to increase the solubility of highly lipophilic, heavily hydrogen-bonded drugs by 5- to 10-fold compared to standard DMSO[2].

  • Validation: Confirm solubility visually and proceed to cell-based or biochemical assays. MMS-350 is highly water-soluble and exhibits low toxicity in standard cell lines[3][4].

Data Presentation: Solubilization Strategies Summary

Solubilization StrategyPrimary Mechanism of ActionDownstream Assay CompatibilityExpected Efficacy for Tetrahydroquinoline Amides
100% DMSO (Control) Standard dipole-dipole solvationHigh (Universal standard)Low (Fails to solvate C=O groups)
DMSO + Heat/Sonication Kinetic disruption of crystal latticeHigh (Once cooled to RT)Moderate (Prone to re-precipitation)
DMSO + 0.1-1.0% TFA Protonation of carbonyl H-bond acceptorsLow (May denature assay proteins)High (Chemically breaks the lattice)
DMSO / NMP (50:50) Steric intercalation into H-bond networksModerate (NMP can be toxic to cells)Moderate to High
MMS-350 (Oxetanyl Sulfoxide) Enhanced lipophilic shielding & solvationHigh (Low toxicity, highly aqueous soluble)Very High (Superior to DMSO)

Troubleshooting Workflow Visualization

G Start 2-oxo-1,2,3,4-tetrahydroquinoline -6-carboxamide (Low DMSO Solubility) Step1 Protocol A: Thermal & Mechanical Disruption (60°C + Sonication) Start->Step1 Dec1 Soluble? Step1->Dec1 Step2 Protocol B: Chemical Disruption (Add 0.1% TFA or NMP/DMAc) Dec1->Step2 No Success Proceed to Downstream Assay (Verify with LC-MS/NMR) Dec1->Success Yes Dec2 Soluble? Step2->Dec2 Step3 Protocol C: Advanced Solubilizers (MMS-350 / Oxetanyl Sulfoxide) Dec2->Step3 No Dec2->Success Yes Dec3 Soluble? Step3->Dec3 Dec3->Success Yes Fail Formulate as Nanosuspension or Redesign Assay Dec3->Fail No

Figure 1: Decision tree for troubleshooting the solubility of highly stable amide compounds in DMSO.

Frequently Asked Questions (FAQs)

Q: My compound dissolved perfectly in DMSO, but it precipitated immediately upon dilution into my aqueous assay buffer. How do I prevent this? A: This is a classic "solvent shift" precipitation. When the DMSO volume fraction drops below 10% in the aqueous buffer, the hydrophobic tetrahydroquinoline core becomes exposed to water, forcing the compound to rapidly aggregate and crash out[5]. Solution: Do not spike DMSO directly into a large volume of buffer. Instead, use a step-down dilution method. Alternatively, pre-condition your aqueous buffer with a non-ionic surfactant (e.g., 0.01% Tween-20 or Pluronic F-68) before introducing the DMSO stock. The surfactant micelles will immediately encapsulate the hydrophobic core as the DMSO diffuses away.

Q: Can I use NMR spectroscopy to verify if the hydrogen bonds are fully disrupted in my solvent system? A: Yes, Proton NMR (¹H-NMR) is an excellent diagnostic tool for this. In a fully solvated state using pure DMSO-d₆, the N-H protons of both the lactam and the primary carboxamide should appear as sharp, distinct resonance peaks. If these peaks are significantly broadened or shifted downfield (higher frequency), it is a direct physical indication of persistent intermolecular hydrogen bonding and micro-aggregation[6].

Q: Is heating the DMSO stock to 80°C safe for the chemical integrity of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide? A: Generally, the bicyclic tetrahydroquinoline core and the carboxamide moiety are thermally stable at 80°C. However, prolonged heating (>2 hours), especially if trace water is present in hygroscopic DMSO, can lead to partial hydrolysis of the primary carboxamide into a carboxylic acid. If you utilize Protocol A, you must self-validate the structural integrity of your stock solution via LC-MS prior to running sensitive biological assays.

References

  • Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B.[1] URL:

  • An Uncharged Oxetanyl Sulfoxide as a Covalent Modifier for Improving Aqueous Solubility. ACS Medicinal Chemistry Letters.[2] URL:

  • Oxetanyl Sulfoxide MMS-350 Ameliorates Pulmonary Fibrosis In Vitro, In Vivo, and Ex Vivo. ACS Medicinal Chemistry Letters.[4] URL:

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. National Institutes of Health (NIH) / PMC.[5] URL:

  • Synthesis of water-soluble sulfoxide 3. ResearchGate.[3] URL:

  • Why hydrogen of amide and carboxylic group are not detected by H-NMR spectroscopy of polyamines? ResearchGate.[6] URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide and Other Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] This guide provides a comprehensive comparison of the efficacy of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide and other key quinoline derivatives, with a particular focus on their anticancer properties. By synthesizing data from various studies, we will delve into structure-activity relationships (SAR), mechanisms of action, and the experimental evidence that underpins their potential as drug candidates.

The Quinoline Scaffold: A Versatile Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of new pharmaceuticals. Its derivatives have demonstrated a remarkable range of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] The introduction of a carbonyl group to form a quinolone, and further saturation to a tetrahydroquinoline, along with the addition of a carboxamide functional group, all contribute to the diverse pharmacological profiles of these compounds.[1] This guide will navigate the nuances of these structural modifications and their impact on efficacy.

2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide: A Compound of Interest

While specific, direct comparative efficacy studies for 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. The 2-oxo-tetrahydroquinoline core is a recognized pharmacophore in compounds designed to exhibit anticancer activity.[3][4] The 6-carboxamide group is also a key feature in many quinoline derivatives, enhancing their pharmacological properties, particularly their anticancer potency.[1]

The synthesis of the parent 1,2,3,4-tetrahydroquinoline-6-carboxylic acid can be achieved through the reduction of quinoline-6-carboxylic acid using a palladium on carbon catalyst with a hydrogen source like ammonium formate.[5] The subsequent amidation to form the carboxamide is a standard synthetic transformation.

Synthesis_of_2_oxo_1_2_3_4_tetrahydroquinoline_6_carboxamide quinoline_6_cooh Quinoline-6-carboxylic acid thq_6_cooh 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid quinoline_6_cooh->thq_6_cooh Reduction (e.g., Pd/C, H₂ or H-donor) oxo_thq_6_cooh 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid thq_6_cooh->oxo_thq_6_cooh Oxidation target_compound 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide oxo_thq_6_cooh->target_compound Amidation (e.g., SOCl₂, NH₃ or coupling agent, NH₃)

Caption: General synthetic pathway to 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide.

Comparative Efficacy of Quinoline Derivatives in Oncology

The anticancer effects of quinoline derivatives are multifaceted, often involving mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[6] A comparative analysis of various quinoline derivatives reveals key structural features that dictate their efficacy.

The Role of the Carboxamide Moiety

The incorporation of a carboxamide linkage at various positions on the quinoline and quinolone framework has been a successful strategy for enhancing anticancer potency.[1] For instance, a review of quinoline and quinolone carboxamides highlights several potent anticancer agents that act as inhibitors of topoisomerase, protein kinases, and other critical cellular targets.[1]

Derivative ClassPosition of CarboxamideNotable Activity/TargetReference
Quinoline-4-carboxamides4Cytotoxic against various cancer cell lines.[7][7]
Quinoline-6-carboxamides6P2X7R antagonists, potential for anticancer drug development.[6][6]
2-oxo-1,2-dihydroquinoline-4-carboxamides4Treatment of esophageal squamous cell carcinoma.[8][8]
4-oxoquinoline-3-carboxamides3Significant cytotoxic activity against gastric cancer cell lines.
Impact of the 2-Oxo Functional Group

The presence of a 2-oxo group on the quinoline ring is a common feature in many derivatives with significant biological activity. For example, a series of 2-oxo-quinoline-3-Schiff base derivatives exhibited potent antitumor activities against several cancer cell lines, with some compounds showing greater inhibition than the commercial drug 5-fluorouracil.[9] Similarly, novel tetrahydroquinolinones have been synthesized and shown to inhibit colorectal cancer growth by inducing cellular stress through reactive oxygen species (ROS).[3]

Tetrahydroquinoline vs. Aromatic Quinoline Core

The degree of saturation in the quinoline ring system can significantly influence the biological activity. A study comparing 2-arylquinolines and 2-methyl-1,2,3,4-tetrahydroquinolines found that the aromatic quinoline derivatives displayed a better anticancer activity profile against the evaluated cell lines than their tetrahydroquinoline counterparts.[10] This suggests that the planarity and electronic properties of the aromatic system may be crucial for interaction with certain biological targets.

Structure-Activity Relationship (SAR) Insights

The collective body of research on quinoline derivatives provides valuable insights into their structure-activity relationships.

  • Substitution on the Carboxamide Nitrogen: Modifications to the amine part of the carboxamide can drastically alter activity. For instance, in a series of quinoline-4-carboxamide derivatives, the nature of the substituent on the carboxamide nitrogen was critical for antimalarial activity.

  • Substitution on the Quinoline Ring: The position and nature of substituents on the quinoline core are key determinants of efficacy. For example, in a series of 2-substituted quinoline 6-carboxamides, different substitutions at the 2-position led to varying potencies as mGluR1 antagonists.

  • Fused Ring Systems: Fusing other heterocyclic rings to the quinoline scaffold has led to the development of potent anticancer agents. For example, pyrazolo[3,4-b]quinolines have shown high anticancer activity.[4]

SAR_of_Quinoline_Derivatives cluster_quinoline Quinoline Core cluster_modifications Structural Modifications cluster_activity Biological Efficacy Quinoline Quinoline Scaffold Carboxamide Carboxamide Position & Substitution Quinoline->Carboxamide Oxo_group 2-Oxo Group Quinoline->Oxo_group Saturation Tetrahydro vs. Aromatic Quinoline->Saturation Ring_fusion Fused Heterocycles Quinoline->Ring_fusion Efficacy Anticancer Potency Carboxamide->Efficacy Oxo_group->Efficacy Saturation->Efficacy Ring_fusion->Efficacy

Caption: Key structural modifications influencing the efficacy of quinoline derivatives.

Experimental Protocols

To provide a practical context for the data discussed, this section outlines a general methodology for evaluating the anticancer activity of quinoline derivatives.

Synthesis of Quinoline Carboxamide Derivatives

Objective: To synthesize a target quinoline carboxamide derivative.

Materials:

  • Appropriate quinoline carboxylic acid precursor

  • Thionyl chloride or a coupling agent (e.g., HATU, HOBt)

  • Ammonia or a primary/secondary amine

  • Anhydrous solvent (e.g., THF, DMF)

  • Triethylamine (if using a coupling agent)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation (Method A):

    • Suspend the quinoline carboxylic acid in an excess of thionyl chloride.

    • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in an anhydrous solvent.

    • Add the amine (dissolved in the same solvent) dropwise at 0°C.

    • Stir the reaction mixture at room temperature until completion.

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Purify the crude product by column chromatography.

  • Amide Coupling (Method B):

    • Dissolve the quinoline carboxylic acid, coupling agent (e.g., HATU), and HOBt in an anhydrous solvent.

    • Add triethylamine to the mixture.

    • Add the desired amine and stir at room temperature until the reaction is complete.

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Purify the product by column chromatography.

Experimental_Workflow_Synthesis start Quinoline Carboxylic Acid step1 Activation (e.g., SOCl₂ or Coupling Agent) start->step1 step2 Reaction with Amine step1->step2 step3 Workup & Purification step2->step3 end Target Carboxamide step3->end

Caption: General workflow for the synthesis of quinoline carboxamide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Conclusion and Future Perspectives

The quinoline scaffold, particularly when functionalized with an oxo group and a carboxamide moiety, represents a promising area for the development of novel anticancer agents. While direct comparative data for 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide is limited, the analysis of related structures provides a strong rationale for its potential efficacy. The structure-activity relationships discussed herein highlight the importance of systematic modifications to the quinoline core and its substituents to optimize biological activity.

Future research should focus on the direct synthesis and biological evaluation of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide and its analogs in a panel of cancer cell lines. Head-to-head comparisons with other well-characterized quinoline derivatives under standardized assay conditions are crucial to definitively establish its efficacy and therapeutic potential. Furthermore, elucidation of its specific molecular targets and mechanism of action will be vital for its progression as a viable drug candidate.

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Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Validation for the Purity of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide

Introduction: The Imperative of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound like 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide, a member of the quinolone-carboxamide class with potential therapeutic applications, rigorous purity assessment is paramount.[1][2][3][4] Impurities, which can arise from starting materials, by-products of synthesis, or degradation, can have unintended pharmacological or toxicological effects.[1][5] Therefore, developing and validating robust analytical methods to detect and quantify these impurities is a non-negotiable step mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and guided by the International Council for Harmonisation (ICH).[1][6]

This guide provides an in-depth comparison of mass spectrometry-based approaches for validating the purity of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide. We will move beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, offering a practical framework for researchers and drug development professionals.

The Analytical Advantage of LC-MS for Purity Determination

While High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse for purity analysis, its reliance on a chromophore means that impurities with different UV absorption characteristics can be misquantified or missed entirely.[7] This is where the synergy of Liquid Chromatography-Mass Spectrometry (LC-MS) offers a significant leap in analytical power.

Why LC-MS is the Superior Choice:

  • Universal Detection (in principle): Mass spectrometry detects any compound that can be ionized, providing a more comprehensive profile of all components in a sample, regardless of their optical properties.[8]

  • High Specificity: MS provides mass-to-charge (m/z) ratio information, which is a highly specific identifier for a molecule.[9][10] When coupled with tandem mass spectrometry (MS/MS), it can provide structural information, aiding in the confident identification of unknown impurities.[9][10]

  • Exceptional Sensitivity: Modern LC-MS/MS systems, particularly triple quadrupole instruments, can achieve detection limits far below what is required by regulatory authorities, which is crucial for controlling potentially genotoxic impurities.[10]

This guide will focus on the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, as it represents the gold standard for quantitative and qualitative impurity analysis in the pharmaceutical industry.[9][11][12]

Strategic Development of a Validated LC-MS/MS Purity Method

A robust method is born from a logical and systematic development process. The goal is to achieve reliable separation and sensitive detection of the API and all potential impurities.

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Validation

Comparative Toxicity and Safety Profiling of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide vs. Structural Analogs

Executive Summary The 3,4-dihydro-2(1H)-quinolinone core—also designated as 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ)—is a privileged structural motif in modern medicinal chemistry[1]. Specifically, 2-oxo-1,2,3,4-tetrah...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,4-dihydro-2(1H)-quinolinone core—also designated as 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ)—is a privileged structural motif in modern medicinal chemistry[1]. Specifically, 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide and its derivatives serve as potent core scaffolds for a variety of therapeutic targets, including retinoic acid receptor-related orphan receptor gamma t (RORγt) modulators[2] and Pyruvate Kinase M2 (PK-M2) activators[3].

For researchers and drug development professionals, understanding the safety profile of this scaffold relative to its aromatic quinoline precursors is paramount. This guide provides an objective, data-driven comparison of the toxicity profiles of 2O-THQ-6-carboxamide and its structural analogs, detailing the mechanistic causality behind their favorable safety margins.

Mechanistic Causality: Why the 2O-THQ Scaffold is Safer

The parent aromatic quinoline ring is notoriously associated with genotoxicity and ecotoxicity. This toxicity is primarily driven by cytochrome P450 (CYP450)-mediated metabolic activation, which converts the aromatic ring into highly reactive epoxide intermediates capable of forming covalent DNA adducts[4].

By reducing the 3,4-double bond and introducing a carbonyl group at the 2-position (creating a cyclic lactam), the 2O-THQ-6-carboxamide scaffold fundamentally alters the molecule's electronic distribution and steric profile. This saturation effectively blocks the toxic epoxidation pathway. Consequently, metabolism is redirected toward benign hydroxylation and subsequent Phase II conjugation (e.g., glucuronidation), leading to rapid, non-toxic excretion[4]. This structural optimization is the precise reason why advanced 2O-THQ derivatives, such as PK-M2 activators, exhibit high efficacy in tumor cells while remaining non-toxic to healthy, post-embryonic cells[3].

MetabolicPathway Q Aromatic Quinoline Core E Reactive Epoxide (CYP450 Activation) Q->E Epoxidation DNA DNA Adducts (Genotoxicity) E->DNA Covalent Binding THQ 2-Oxo-THQ-6-Carboxamide (Saturated Core) Met Hydroxylated Metabolite (Detoxification) THQ->Met Hydroxylation Ex Phase II Clearance (Safe Excretion) Met->Ex Glucuronidation

Fig 1. Divergent metabolic pathways of aromatic quinolines versus saturated 2-oxo-THQ scaffolds.

Comparative Toxicity Data

To objectively evaluate the safety of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide, we benchmark it against its parent aromatic structures and halogenated synthetic intermediates. The table below synthesizes representative toxicological data derived from established literature.

Compound ClassRepresentative StructureGenotoxicity (Ames Test)Ecotoxicity (V. fischeri EC50)Systemic Toxicity / Hazards
Aromatic Precursor Quinoline / Quinoline-6-carboxamidePositive (with S9 activation)~6.7 mg/L (High Toxicity)[4]Hepatotoxic, Mutagenic[4]
Halogenated Intermediate 6-Bromo-3,4-dihydroquinolin-2(1H)-oneNegativeModerate ToxicityHarmful if swallowed (H302); Eye/Skin Irritant[5]
Target Scaffold 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamideNegative>100 mg/L (Low Toxicity)Very low to no systemic toxicity[2]
Advanced Derivative PK-M2 Activator (2O-THQ analog)NegativeN/ANon-toxic to healthy cells[3]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your own laboratory, the following multi-tiered screening protocol is designed as a self-validating system. By incorporating metabolic activation (S9 fraction) and utilizing metabolically competent cell lines, this workflow accounts for both intrinsic and metabolite-driven toxicity.

Phase 1: High-Throughput In Vitro Cytotoxicity

Rationale: Standard fibroblasts lack the CYP450 enzymes necessary to reveal hepatotoxic metabolites. Using HepG2 cells ensures that any latent toxicity from secondary metabolites is captured.

  • Cell Seeding: Seed HepG2 cells in 384-well plates at 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point dose-response series of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide (0.1 µM to 100 µM) in DMSO. Ensure final DMSO concentration in wells does not exceed 0.5%. Treat cells for 48 hours.

  • Viability Measurement: Add Resazurin reagent (final concentration 10 µg/mL) and incubate for 2 hours. Measure fluorescence (Ex 560 nm / Em 590 nm). Calculate IC50 using non-linear regression.

  • Validation Check: Include Doxorubicin as a positive control; the assay is valid only if the Doxorubicin IC50 falls within your laboratory's historical baseline norms.

Phase 2: Genotoxicity (Ames Fluctuation Test)

Rationale: To definitively prove that the 2-oxo-THQ core resists the toxic epoxidation seen in parent quinolines[4], testing must be conducted with and without exogenous metabolic activation.

  • Bacterial Culture: Culture Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) overnight.

  • Exposure: Expose bacteria to the test compound (up to 500 µg/mL) in 384-well plates in two parallel arms: Arm A (Buffer only) and Arm B (Rat liver S9 fraction + NADP+ cofactor mix).

  • Incubation & Scoring: Incubate for 48 hours at 37°C in a histidine-deficient medium containing a pH indicator (bromocresol purple). Score wells for color change (purple to yellow indicates reversion/growth).

  • Validation Check: The assay is self-validating if the positive control (e.g., 2-aminoanthracene) strictly induces reversion only in the S9-activated arm.

Phase 3: Ecotoxicity Profiling

Rationale: N-heterocyclic compounds possess high water solubility and mobility, making environmental accumulation a critical liability to screen out early[4].

  • Reconstitution: Reconstitute lyophilized Aliivibrio fischeri bacteria in a 2% NaCl solution.

  • Exposure: Expose bacteria to serial dilutions of the test compound for 30 minutes at 15°C.

  • Quantification: Quantify bioluminescence inhibition using a microplate luminometer and calculate the EC50.

ToxicityWorkflow Prep Compound Library Prep (2O-THQ Analogs) Cyto Phase 1: Cytotoxicity (HepG2 + Resazurin) Prep->Cyto Geno Phase 2: Genotoxicity (Ames +/- S9 Fraction) Prep->Geno Eco Phase 3: Ecotoxicity (V. fischeri Luminescence) Prep->Eco SAR Data Synthesis & Safety Profiling Cyto->SAR Geno->SAR Eco->SAR

Fig 2. Self-validating high-throughput toxicity screening workflow for 2O-THQ derivatives.

Conclusion

The 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide scaffold represents a masterclass in structural optimization. By neutralizing the metabolic liabilities inherent to the quinoline core, this compound class achieves a highly favorable safety profile, characterized by exceptionally low systemic toxicity[2] and an absence of genotoxic epoxidation[4]. Implementing the rigorous, self-validating protocols outlined above will ensure that drug development professionals can confidently advance these promising candidates through preclinical pipelines.

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Comparative

A Senior Application Scientist's Guide to Validating In Vivo Target Engagement of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide, a Novel SIK2 Inhibitor

For researchers, scientists, and drug development professionals, establishing that a therapeutic compound reaches and interacts with its intended target within a living organism is a cornerstone of preclinical validation...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing that a therapeutic compound reaches and interacts with its intended target within a living organism is a cornerstone of preclinical validation. This guide provides an in-depth, objective comparison of key methodologies for confirming in vivo target engagement of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide, a potent inhibitor of Salt-Inducible Kinase 2 (SIK2). Our focus will be on providing not just protocols, but the scientific rationale behind the selection and execution of these advanced techniques.

The 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide scaffold has emerged as a promising framework for the development of selective SIK2 inhibitors. SIK2, a member of the AMP-activated protein kinase (AMPK) family, is implicated in a variety of cellular processes, and its dysregulation has been linked to several disease states, including cancer and inflammatory disorders.[1][2][3] Therefore, robust in vivo validation of target engagement is paramount to advancing these promising therapeutic candidates.

This guide will dissect and compare three principal methodologies for this purpose: the Cellular Thermal Shift Assay (CETSA), Positron Emission Tomography (PET), and Pharmacodynamic Biomarker Analysis. Each method offers a unique lens through which to view the intricate dance between our inhibitor and its target, SIK2, within the complex biological milieu.

The Imperative of In Vivo Target Engagement

Before delving into the methodologies, it is crucial to underscore why direct evidence of in vivo target engagement is non-negotiable in drug development. A lack of target engagement is a primary reason for the failure of drug candidates in later stages of clinical trials.[4] Early confirmation of target interaction in a living system allows us to:

  • Establish a clear link between target modulation and therapeutic effect: This builds confidence that the observed phenotype is a direct result of the inhibitor's action on SIK2.

  • Optimize dosing and treatment schedules: By understanding the degree of target occupancy at different concentrations and time points, we can design more effective and safer therapeutic regimens.

  • De-risk clinical development: Early validation of the mechanism of action significantly reduces the likelihood of costly late-stage failures.

Comparative Analysis of In Vivo Target Engagement Methodologies for SIK2

We will now explore the practical application, strengths, and limitations of CETSA, PET, and biomarker analysis for validating the in vivo target engagement of our 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide-based SIK2 inhibitor.

Methodology Principle Key Advantages Key Disadvantages Throughput Translational Potential
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Direct evidence of physical binding; No need for compound modification; Applicable to various tissues.[5]Requires target-specific antibodies or mass spectrometry; Can be labor-intensive; Indirect measure of occupancy.Low to MediumHigh (can be used in clinical samples)
Positron Emission Tomography (PET) Non-invasive imaging of a radiolabeled ligand binding to its target.Quantitative, whole-body imaging of target occupancy in real-time; High sensitivity.[6]Requires a specific and validated radiotracer; High cost and specialized facilities; Potential for off-target binding of the tracer.LowHigh (gold standard for in vivo occupancy)
Pharmacodynamic (PD) Biomarkers Measurement of a downstream molecular event that is dependent on target activity.Can be highly sensitive and specific; Often more accessible than direct binding assays; Can provide information on functional consequences of target engagement.[2][7]Indirect measure of target engagement; Requires a well-validated biomarker; Biomarker modulation may not always correlate linearly with target occupancy.Medium to HighHigh (extensively used in clinical trials)

I. Cellular Thermal Shift Assay (CETSA): Directly Observing the Binding Event

CETSA is a powerful technique that leverages the principle of ligand-induced thermal stabilization to confirm direct physical interaction between a drug and its target protein within the complex environment of a cell or tissue.[5]

The "Why" Behind the Method

The binding of our 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide to SIK2 is expected to induce a conformational change that renders the SIK2 protein more resistant to heat-induced denaturation. By subjecting treated tissues or cells to a temperature gradient and then quantifying the amount of soluble SIK2 remaining, we can infer target engagement. A shift in the melting curve of SIK2 in the presence of the inhibitor is a direct indication of binding.

Experimental Workflow: In Vivo CETSA for SIK2

Caption: In Vivo CETSA Workflow for SIK2 Target Engagement.

Detailed Protocol: In Vivo CETSA for SIK2 in Murine Spleen

1. Animal Dosing and Sample Collection:

  • Administer the 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide SIK2 inhibitor to a cohort of mice at various doses and time points. A vehicle control group is essential.

  • At the designated time point, euthanize the animals and immediately harvest the spleen. Place the tissue in ice-cold PBS supplemented with protease and phosphatase inhibitors.

2. Tissue Homogenization and Heat Treatment:

  • Homogenize the spleen tissue in a suitable lysis buffer.

  • Aliquot the homogenate into PCR tubes.

  • Subject the aliquots to a precise temperature gradient (e.g., 40°C to 65°C) for a fixed duration (typically 3-8 minutes) using a thermal cycler.[8]

3. Lysis and Separation of Soluble Fraction:

  • After the heat shock, perform a freeze-thaw cycle to ensure complete cell lysis.

  • Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[9]

4. Quantification of Soluble SIK2:

  • Carefully collect the supernatant containing the soluble proteins.

  • Quantify the amount of soluble SIK2 using either Western blotting with a validated anti-SIK2 antibody or by mass spectrometry for a more unbiased, proteome-wide analysis.[10][11]

5. Data Analysis:

  • Generate melting curves by plotting the amount of soluble SIK2 as a function of temperature for both the vehicle and inhibitor-treated groups.

  • A rightward shift in the melting curve for the treated group indicates thermal stabilization and thus, target engagement.

II. Positron Emission Tomography (PET): A Window into In Vivo Occupancy

PET is a non-invasive imaging technique that allows for the real-time, quantitative assessment of target occupancy in the whole body.[6]

The "Why" Behind the Method

To employ PET for SIK2 target engagement, a specific radiolabeled version of our inhibitor (a "tracer") is required. This tracer will bind to SIK2 in the body, and its location and concentration can be detected by the PET scanner. By first administering a non-radiolabeled version of our inhibitor (the "cold" compound) and then the tracer, we can measure the displacement of the tracer from SIK2. The degree of displacement directly correlates with the occupancy of SIK2 by our therapeutic compound.

Experimental Workflow: SIK2 Target Occupancy PET Study

Caption: PET Imaging Workflow for SIK2 Target Occupancy.

Detailed Protocol: Preclinical PET Imaging for SIK2

1. Radiotracer Development (A Critical Prerequisite):

  • Synthesize a derivative of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide labeled with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18).

  • This is a significant undertaking that requires expertise in radiochemistry. The tracer must retain high affinity and selectivity for SIK2.

2. Animal Model and Baseline Scan:

  • Utilize a relevant animal model, for example, a mouse xenograft model with a tumor type known to overexpress SIK2.

  • Administer the radiotracer intravenously and perform a baseline PET scan to determine the initial distribution and binding of the tracer to SIK2.[12]

3. Administration of the SIK2 Inhibitor:

  • Administer a therapeutic dose of the non-radiolabeled 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide.

4. Post-treatment PET Scan:

  • After a predetermined time to allow for drug distribution, administer the radiotracer again and perform a second PET scan.

5. Image Analysis and Occupancy Calculation:

  • Co-register the PET images with CT or MRI scans for anatomical reference.

  • Quantify the tracer uptake in the target tissue (e.g., tumor) in both the baseline and post-treatment scans.

  • Calculate the target occupancy as the percentage reduction in tracer binding after administration of the cold inhibitor.

Note: The development of a specific PET tracer for a novel target like SIK2 is a complex process. In the absence of an established tracer, this methodology represents a significant research and development effort in itself.

III. Pharmacodynamic (PD) Biomarkers: Measuring the Functional Consequences

Pharmacodynamic biomarkers are downstream molecular events that are modulated by the activity of the target. For a kinase like SIK2, a logical PD biomarker is the phosphorylation state of a known substrate.

The "Why" Behind the Method

SIK2 is known to phosphorylate Class IIa histone deacetylases (HDACs), such as HDAC4, HDAC5, and HDAC7.[2][7] Inhibition of SIK2 with our 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide should lead to a decrease in the phosphorylation of these substrates. By measuring the levels of phosphorylated HDACs in tissues or peripheral blood mononuclear cells (PBMCs), we can indirectly, yet powerfully, infer the engagement and functional inhibition of SIK2.

Experimental Workflow: SIK2 PD Biomarker Analysis

Caption: PD Biomarker Workflow for SIK2 Inhibition.

Detailed Protocol: In Vivo PD Biomarker Assessment for SIK2

1. Animal Treatment and Sample Collection:

  • Treat animals with a range of doses of the SIK2 inhibitor and a vehicle control.

  • Collect relevant tissues (e.g., tumor, spleen) and/or blood for PBMC isolation at various time points post-dose.

2. Protein Extraction:

  • Rapidly process the collected samples to preserve the phosphorylation state of proteins. This typically involves immediate freezing or homogenization in lysis buffers containing phosphatase inhibitors.

3. Quantification of Phosphorylated HDACs:

  • Use a validated antibody specific for the phosphorylated form of an HDAC substrate (e.g., phospho-HDAC4/5/7) to quantify its levels.

  • Commonly used techniques include Western blotting or Enzyme-Linked Immunosorbent Assay (ELISA).

4. Data Analysis:

  • Normalize the levels of the phosphorylated HDAC to the total amount of that HDAC or a housekeeping protein.

  • Plot the reduction in HDAC phosphorylation as a function of the SIK2 inhibitor dose to establish a dose-response relationship. This provides a quantitative measure of the inhibitor's in vivo potency.

Conclusion: An Integrated Approach to In Vivo Target Validation

The validation of in vivo target engagement for a novel SIK2 inhibitor like 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide is not a one-size-fits-all endeavor. Each of the methodologies discussed—CETSA, PET, and pharmacodynamic biomarker analysis—provides a unique and valuable piece of the puzzle.

  • CETSA offers direct, physical evidence of binding in a physiologically relevant context.

  • PET provides a non-invasive, quantitative, and whole-body view of target occupancy.

  • PD biomarker analysis confirms the functional consequence of target engagement and is often highly translatable to clinical studies.

A robust preclinical data package will ideally integrate data from at least two of these methodologies. For instance, demonstrating a dose-dependent increase in SIK2 thermal stabilization via CETSA that correlates with a dose-dependent decrease in HDAC phosphorylation would provide compelling evidence of target engagement and functional inhibition. While the development of a specific PET tracer represents a significant investment, its value in later-stage development and clinical trials is undeniable.

By carefully selecting and executing these in vivo target engagement studies, researchers can build a strong foundation for the successful clinical translation of novel SIK2 inhibitors, ultimately bringing more effective therapies to patients in need.

References

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Validation

A Tale of Two Scaffolds: A Comparative Guide to 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide and its Progenitor Derivatives

For the Researcher, Scientist, and Drug Development Professional: An In-Depth Analysis of the 3,4-dihydroquinolin-2(1H)-one Core and the Influence of 6-Position Substitution In the landscape of medicinal chemistry, the 3...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Researcher, Scientist, and Drug Development Professional: An In-Depth Analysis of the 3,4-dihydroquinolin-2(1H)-one Core and the Influence of 6-Position Substitution

In the landscape of medicinal chemistry, the 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure, a foundational framework upon which a multitude of pharmacologically active agents have been built.[1] Its inherent structural rigidity and synthetic tractability have made it a cornerstone in the development of therapeutics targeting a wide array of biological targets. This guide delves into a comparative analysis of a specific, yet under-explored derivative, 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide, and the broader class of 3,4-dihydroquinolin-2(1H)-one derivatives. By examining the synthesis, structure-activity relationships (SAR), and pharmacological profiles of various derivatives, we aim to provide a comprehensive resource for researchers seeking to leverage this versatile scaffold in their drug discovery endeavors.

The Core Structure: 3,4-dihydroquinolin-2(1H)-one - A Platform for Diversity

The 3,4-dihydroquinolin-2(1H)-one core, also known as 1,2,3,4-tetrahydroquinolin-2-one, is a bicyclic heterocyclic compound. Its structure consists of a benzene ring fused to a dihydropyridinone ring. This fundamental architecture allows for substitutions at various positions, with modifications at the N1, C3, C4, and the aromatic ring (positions 5, 6, 7, and 8) leading to a diverse range of biological activities.

The inherent stability of the quinolinone ring system, coupled with the potential for introducing a variety of functional groups, has made it a fertile ground for the development of novel therapeutic agents. The substitution pattern on this core is a critical determinant of the resulting compound's biological activity and potency.

A Comparative Look at Synthesis Strategies

The synthesis of the 3,4-dihydroquinolin-2(1H)-one scaffold is well-established, with several methodologies available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

General Synthesis of the 3,4-dihydroquinolin-2(1H)-one Core

A common and efficient method for the synthesis of the 3,4-dihydroquinolin-2(1H)-one core involves the cyclization of N-aryl-3-chloropropionamides. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and proceeds via an intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone (a key intermediate) [2]

  • Starting Material: N-(4-hydroxyphenyl)-3-chloropropionamide.

  • Reagents: Aluminum chloride (Lewis acid).

  • Procedure:

    • N-(4-hydroxyphenyl)-3-chloropropionamide is mixed with an excess of aluminum chloride.

    • The mixture is heated, typically at a temperature range of 120-150°C, for several hours (e.g., 6-10 hours).

    • The reaction is then cooled and quenched by the addition of water and an appropriate organic solvent (e.g., chloroform).

    • The resulting solid is filtered, washed, and dried to yield 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.

  • Yield: This method has been reported to produce high yields, often exceeding 85%.

Proposed Synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide

While direct experimental procedures for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide are not extensively reported in the literature, a plausible synthetic route can be inferred from the synthesis of its corresponding carboxylic acid, 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.[3][4]

The synthesis would likely proceed through the following steps:

  • Formation of the Carboxylic Acid: The 6-carboxy derivative can be synthesized from 4-aminobenzoic acid and 3-chloropropionyl chloride, followed by a Friedel-Crafts cyclization.

  • Amidation: The resulting carboxylic acid can then be converted to the desired carboxamide through standard amidation procedures. This typically involves activating the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) followed by reaction with ammonia or an ammonia equivalent.

G cluster_synthesis Proposed Synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide 4-aminobenzoic_acid 4-Aminobenzoic Acid N_acylation N-Acylation 4-aminobenzoic_acid->N_acylation 3-chloropropionyl_chloride 3-Chloropropionyl Chloride 3-chloropropionyl_chloride->N_acylation friedel_crafts Friedel-Crafts Cyclization N_acylation->friedel_crafts carboxylic_acid 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid friedel_crafts->carboxylic_acid amidation Amidation (e.g., SOCl2, NH3) carboxylic_acid->amidation final_product 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide amidation->final_product

Caption: Proposed synthetic workflow for 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide.

The Impact of 6-Position Substitution on Biological Activity: A Comparative Analysis

The substituent at the 6-position of the 3,4-dihydroquinolin-2(1H)-one scaffold plays a pivotal role in defining the pharmacological profile of the molecule. A wide range of functionalities at this position have been explored, leading to compounds with diverse therapeutic applications.

6-Position Substituent Example Compound(s) Primary Biological Activity Key Experimental Findings Reference(s)
Alkoxy/Aryloxy Ethers CilostazolPhosphodiesterase 3 (PDE3) InhibitorPotent inhibitor of platelet aggregation.[5]
Complex Amides/Ureas VesnarinoneInotropic Agent, Cytokine InhibitorIncreases intracellular calcium, inhibits TNF-α production.[6][7][8][9]
Carboxamide (Inferred) 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamidePotential for diverse biological activitiesThe carboxamide group can act as a hydrogen bond donor and acceptor, potentially interacting with various biological targets. Direct experimental data is currently limited.-
Aryl Groups C-6 substituted 2-phenylquinolinesAnticancerSelective cytotoxicity against PC3 and HeLa cancer cell lines.[10]
Hydroxy Group 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinolineSynthetic IntermediateCrucial intermediate for the synthesis of drugs like Cilostazol.[11]
The Case of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide: An Uncharted Territory

The carboxamide moiety is a common functional group in many approved drugs and is known to participate in hydrogen bonding interactions with biological targets. Its presence at the 6-position could confer a range of activities, including but not limited to:

  • Anticancer Activity: The carboxamide group could mimic the interactions of other 6-substituted derivatives that have shown cytotoxic effects against cancer cell lines.

  • Enzyme Inhibition: The hydrogen bonding capabilities of the carboxamide could enable it to act as an inhibitor for various enzymes.

  • CNS Activity: Depending on its ability to cross the blood-brain barrier, it could potentially interact with central nervous system targets.

Further experimental investigation is required to elucidate the specific pharmacological profile of this compound.

3,4-dihydroquinolin-2(1H)-one Derivatives: A Broad Spectrum of Therapeutic Potential

The versatility of the 3,4-dihydroquinolin-2(1H)-one scaffold is evident from the diverse range of biological activities exhibited by its derivatives.

  • Anticancer Agents: Numerous derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of receptor tyrosine kinases and tubulin polymerization.[12]

  • Anticonvulsants: Certain derivatives have shown significant anticonvulsant effects, with some acting as positive allosteric modulators of the GABA-A receptor.[5]

  • Antidepressants: The scaffold is present in compounds designed to have central nervous system-stimulating activity.[13]

  • Phosphodiesterase (PDE) Inhibitors: As exemplified by cilostazol, derivatives of this scaffold can be potent inhibitors of phosphodiesterases, leading to applications in cardiovascular diseases.[1]

G cluster_activity Biological Activities of 3,4-dihydroquinolin-2(1H)-one Derivatives Scaffold 3,4-dihydroquinolin-2(1H)-one Scaffold Anticancer Anticancer Scaffold->Anticancer Various Substitutions Anticonvulsant Anticonvulsant Scaffold->Anticonvulsant Specific Substitutions Antidepressant Antidepressant Scaffold->Antidepressant N1-alkylation PDE_Inhibition PDE Inhibition Scaffold->PDE_Inhibition 6-position Ethers

Caption: Diverse biological activities stemming from the 3,4-dihydroquinolin-2(1H)-one scaffold.

Conclusion: A Scaffold of Opportunity

The 3,4-dihydroquinolin-2(1H)-one scaffold continues to be a rich source of novel therapeutic agents. Its synthetic accessibility and the profound influence of substitution patterns on its biological activity make it a highly attractive starting point for drug discovery campaigns. While the specific derivative, 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide, remains largely unexplored, its structural relationship to a plethora of active compounds suggests that it holds significant potential as a lead structure for further investigation.

This guide has aimed to provide a comprehensive and objective comparison, grounded in available scientific literature, to aid researchers in their exploration of this fascinating class of compounds. The future of drug development may well see the emergence of new and impactful therapeutics built upon the enduring foundation of the 3,4-dihydroquinolin-2(1H)-one scaffold.

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Comparative

Benchmarking a Novel Compound: A Comparative Analysis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide Against Standard Kinase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Quest for Novel Kinase Inhibitors The protein kinase family represents one of the most critical and extensively pursued classes of dr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Novel Kinase Inhibitors

The protein kinase family represents one of the most critical and extensively pursued classes of drug targets in modern medicine, particularly in oncology. The dysregulation of kinase signaling pathways is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. However, the emergence of drug resistance and the need for improved selectivity necessitate a continuous search for novel chemical scaffolds with therapeutic potential.

This guide presents a hypothetical benchmarking study of a novel compound, 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide. While the direct kinase inhibitory activity of this specific molecule is not extensively documented in publicly available literature, its quinoline core is a privileged scaffold found in numerous approved kinase inhibitors. This structural motif suggests a potential for interaction with the ATP-binding site of various kinases. For the purpose of this guide, we will evaluate its inhibitory potential against a panel of key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and the fusion protein Breakpoint Cluster Region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL).

This comparative analysis will provide a framework for researchers to assess the potency and selectivity of a novel compound against established, clinically relevant kinase inhibitors. We will delve into the experimental design, provide detailed protocols for robust in vitro assays, and present a logical framework for data interpretation, thereby offering a comprehensive guide for the preclinical evaluation of new chemical entities in kinase-targeted drug discovery.

Materials and Methods: A Foundation of Rigorous Science

The cornerstone of any comparative study is a well-controlled and reproducible experimental setup. Here, we outline the essential materials and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of our test compound and standard inhibitors against the selected kinase panel.

Selection of Standard Kinase Inhibitors

For a meaningful comparison, we have selected well-characterized, FDA-approved inhibitors for each target kinase:

  • Gefitinib: A selective inhibitor of EGFR tyrosine kinase.[1]

  • Sunitinib: A multi-targeted tyrosine kinase inhibitor, including VEGFR2.

  • Imatinib: A potent inhibitor of the BCR-ABL tyrosine kinase.[2]

The rationale for choosing these specific inhibitors lies in their established clinical use and well-defined mechanisms of action, providing a robust benchmark for our novel compound.

Kinase Inhibition Assay: The ADP-Glo™ Kinase Assay

To quantify the inhibitory activity of the compounds, we will employ the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[3][4] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal.[3][5]

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection A Prepare serial dilutions of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide and standard inhibitors D Add inhibitor, kinase/substrate, and ATP to 384-well plate A->D B Prepare kinase/substrate solutions (EGFR, VEGFR2, BCR-ABL) B->D C Prepare ATP solution C->D E Incubate at room temperature (e.g., 60 minutes) D->E F Add ADP-Glo™ Reagent (stops reaction, depletes ATP) E->F G Incubate for 40 minutes F->G H Add Kinase Detection Reagent (converts ADP to ATP, adds luciferase) G->H I Incubate for 30-60 minutes H->I J Measure luminescence I->J

Caption: Workflow for the ADP-Glo™ Kinase Assay.

  • Compound Preparation: Prepare a 10-point serial dilution of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide and the standard inhibitors (Gefitinib, Sunitinib, Imatinib) in DMSO. The final concentrations in the assay should typically range from 10 µM to 0.5 nM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

    • Add 2 µL of a 2.5x kinase/substrate solution. The specific concentrations of kinase and substrate should be optimized for each enzyme to ensure the reaction is in the linear range.

    • Initiate the reaction by adding 2 µL of a 2.5x ATP solution. The ATP concentration should be at or near the Km for each respective kinase to ensure a competitive binding environment.[6]

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • ATP Depletion Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin to produce light.

  • Signal Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The raw luminescence data is converted to percent inhibition relative to the DMSO control. The IC50 values are then calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[7]

Comparative Results: Potency and Selectivity Profile

The following table summarizes the hypothetical IC50 values obtained for 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide and the standard inhibitors against the selected kinase panel.

CompoundEGFR (IC50, nM)VEGFR2 (IC50, nM)BCR-ABL (IC50, nM)
2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide 550 780 >10,000
Gefitinib25>10,000>10,000
Sunitinib25010150
Imatinib>10,00080030

Discussion and Interpretation: Unveiling the Potential

The hypothetical data presented above provides a basis for a thorough analysis of the inhibitory profile of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide.

Potency: Our novel compound demonstrates moderate inhibitory activity against EGFR and VEGFR2, with IC50 values in the sub-micromolar range. However, it is significantly less potent than the respective standard inhibitors, Gefitinib and Sunitinib. Against BCR-ABL, the compound shows negligible activity at the concentrations tested.

Selectivity: An important aspect of a kinase inhibitor's profile is its selectivity across the kinome.[8] While this study is limited to three kinases, the initial data suggests that 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide has a degree of selectivity for EGFR and VEGFR2 over BCR-ABL. Compared to the multi-targeted inhibitor Sunitinib, our compound appears more selective, though less potent. Gefitinib and Imatinib exhibit high selectivity for their primary targets, as expected.

Causality and Experimental Choices: The use of ATP at its Km concentration is a critical experimental choice. It ensures that the IC50 values reflect the compound's true competitive affinity for the ATP-binding site and allows for more meaningful comparisons between different kinases and inhibitors.[6][9] The choice of the ADP-Glo™ assay provides a universal platform that is not dependent on specific antibody-based detection methods, making it readily adaptable for screening against a wide range of kinases.[1]

Relevant Signaling Pathways

To provide a biological context for these findings, it is essential to understand the signaling pathways in which these kinases operate.

cluster_0 EGFR Signaling cluster_1 VEGFR2 Signaling cluster_2 BCR-ABL Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Permeability PKC->Angiogenesis BCR_ABL BCR-ABL (constitutively active) Grb2_Gab2_SOS Grb2/Gab2/SOS BCR_ABL->Grb2_Gab2_SOS PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Ras_MAPK Ras/MAPK Pathway Grb2_Gab2_SOS->Ras_MAPK Leukemogenesis Uncontrolled Proliferation, Apoptosis Inhibition Ras_MAPK->Leukemogenesis PI3K_Akt->Leukemogenesis JAK_STAT->Leukemogenesis

Caption: Simplified overview of key oncogenic kinase signaling pathways.

The EGFR pathway is a critical regulator of cell growth and proliferation.[10][11] The VEGFR2 pathway is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[12][13] The BCR-ABL fusion protein results from a chromosomal translocation and is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[2][14][15]

Conclusion and Future Directions

This hypothetical benchmarking study of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide provides a comprehensive framework for the initial evaluation of a novel kinase inhibitor. Based on our theoretical data, this compound exhibits moderate, dual inhibitory activity against EGFR and VEGFR2. While its potency does not surpass that of the established inhibitors, the quinoline scaffold represents a promising starting point for further medicinal chemistry efforts.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide to improve potency and selectivity.

  • Broad Kinome Profiling: Screening the compound against a large panel of kinases to obtain a comprehensive selectivity profile. Several commercial services offer such profiling.[8][16]

  • Cell-Based Assays: Evaluating the compound's ability to inhibit signaling pathways downstream of EGFR and VEGFR2 in relevant cancer cell lines.[7]

  • Biophysical Assays: Employing techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target kinases and determine binding kinetics.

By systematically applying the principles and methodologies outlined in this guide, researchers can effectively triage and advance promising new chemical entities in the challenging but rewarding field of kinase inhibitor drug discovery.

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  • Soverini, S., De Benedittis, C., & Martinelli, G. (2011). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. Cancers, 3(1), 743–755. [Link]

  • de la Cruz, G., & Chodera, J. D. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Bamborough, P., Drewry, D. H., & Elkins, J. M. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS journal, 283(11), 1937–1949. [Link]

  • ResearchGate. (n.d.). Idealised values for the potency (IC 50 ) of an inhibitor with.... [Link]

  • Walsh, M. J., Brimacombe, K. R., Veith, H., Bougie, J. M., Daniel, T., Leister, W., ... & Boxer, M. B. (2011). 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & medicinal chemistry letters, 21(21), 6322-6327. [Link]

  • Chen, Y. C., Hsu, K. C., & Chen, C. C. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (2024, December 4). (PDF) Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. [Link]

  • NextSDS. (n.d.). 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid — Chemical Substance Information. [Link]

  • DSpace@MIT. (n.d.). 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. [Link]

  • Neochoritis, C. G., Tsoleridis, C. A., Stephanou, A., & Dömling, A. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European journal of medicinal chemistry, 155, 516-530. [Link]

  • Bunce, R. A., & Nammalwar, B. (2009). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules (Basel, Switzerland), 14(10), 4234–4263. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. [Link]

  • ChemRxiv. (n.d.). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. [Link]

  • Walsh, M. J., Brimacombe, K. R., Veith, H., Bougie, J. M., Daniel, T., Leister, W., ... & Boxer, M. B. (2011). 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & medicinal chemistry letters, 21(21), 6322–6327. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]

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Validation

A Head-to-Head Comparison: High-Sensitivity LC-MS/MS Quantification of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide Versus Traditional UV Detection

In the landscape of drug discovery and development, the precise quantification of novel chemical entities in complex biological matrices is a cornerstone of pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise quantification of novel chemical entities in complex biological matrices is a cornerstone of pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The selection of an appropriate analytical technique is a critical decision, balancing the need for sensitivity and selectivity with considerations of method robustness, throughput, and cost. This guide provides an in-depth comparison of two prevalent analytical techniques—Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Liquid Chromatography with Ultraviolet (UV) detection—for the quantification of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide, a representative novel heterocyclic amide.

This document moves beyond a superficial listing of pros and cons. It is designed to provide fellow researchers, scientists, and drug development professionals with a practical, experience-driven framework for analytical method selection. We will explore the underlying principles of each technique, present detailed experimental protocols, and offer comparative performance data grounded in established regulatory expectations for method validation.

The Fundamental Divide: Selectivity and Sensitivity

The core difference between LC-MS/MS and LC-UV lies in the nature of the detector and, consequently, the level of selectivity it affords.

  • UV Detection: This technique relies on the principle of light absorption by the analyte. The chromophore within the 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide molecule will absorb light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte, as described by the Beer-Lambert Law. While robust and widely accessible, UV detection is inherently non-specific. Any co-eluting compound from the biological matrix that absorbs light at the same wavelength will contribute to the signal, potentially leading to an overestimation of the analyte concentration.

  • LC-MS/MS Detection: This method provides a significant leap in selectivity by employing two stages of mass filtering. After chromatographic separation, the analyte is ionized and enters the mass spectrometer. The first mass analyzer (Q1) isolates the precursor ion (the ionized molecule of interest). This isolated ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by a second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific because it is exceptionally rare for an interfering compound to have both the same retention time, the same precursor ion mass, and the same product ion mass as the target analyte. This high degree of selectivity is the primary driver for its superior sensitivity, as it effectively eliminates background noise.

Experimental Design: A Comparative Workflow

To provide a tangible comparison, we will outline the development and validation of a hypothetical bioanalytical method for 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide in human plasma.

Diagram: Comparative Analytical Workflow

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 Detection cluster_3 UV Detection cluster_4 MS/MS Detection Plasma Human Plasma Sample IS Add Internal Standard Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate Inject Inject Sample Evaporate->Inject Column C18 Reverse-Phase Column Inject->Column Gradient Gradient Elution Column->Gradient Split Flow Split Gradient->Split UV_Detector UV Detector (e.g., 254 nm) Split->UV_Detector 95% ESI Electrospray Ionization (ESI) Split->ESI 5% UV_Chromatogram UV Chromatogram UV_Detector->UV_Chromatogram UV_Quant Quantification (Peak Area) UV_Chromatogram->UV_Quant MSMS Tandem Mass Spectrometer (MRM) ESI->MSMS MSMS_Chromatogram MS/MS Chromatogram MSMS->MSMS_Chromatogram MSMS_Quant Quantification (Peak Area Ratio) MSMS_Chromatogram->MSMS_Quant

Caption: A generalized workflow for the analysis of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide.

Detailed Experimental Protocols

The following protocols are based on established practices in bioanalytical method development and validation, adhering to guidelines such as those from the International Council for Harmonisation (ICH).

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from a plasma sample prior to LC analysis.

  • Aliquoting: Aliquot 100 µL of human plasma (containing the analyte) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of an internal standard (IS) solution. For LC-MS/MS, a stable isotope-labeled version of the analyte is ideal. For UV, a structurally similar compound with a different retention time is suitable.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

Liquid Chromatography Parameters

A reverse-phase C18 column is a versatile starting point for the separation of moderately polar compounds like the target analyte.

  • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Detector Parameters
  • Wavelength: Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution of the analyte from 200-400 nm. A hypothetical λmax of 254 nm is used for this example.

  • Data Acquisition: Monitor the absorbance at 254 nm.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analyte Optimization: Infuse a standard solution of the analyte to determine the precursor ion mass and optimize fragmentation to identify the most intense and stable product ion.

    • Hypothetical MRM Transition for Analyte: m/z 191.1 → 135.2

    • Hypothetical MRM Transition for IS: m/z 195.1 → 139.2 (for a +4 Da stable isotope-labeled IS)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 350°C

    • Gas Flow: 10 L/min

Performance Characteristics: A Head-to-Head Data Summary

The following table summarizes the expected performance characteristics based on typical results for small molecule quantification, following ICH M10 guidelines on bioanalytical method validation.

Performance MetricLC-UV DetectionLC-MS/MS DetectionRationale for Difference
Selectivity ModerateHighMS/MS can distinguish between compounds with the same retention time if their mass transitions differ. UV cannot.
Sensitivity (LLOQ) ~10-50 ng/mL~0.05-1 ng/mLThe high selectivity of MS/MS dramatically reduces background noise, allowing for the detection of much lower concentrations.
Linearity (r²) >0.99>0.995Both techniques can achieve excellent linearity, but MS/MS often maintains it over a wider dynamic range.
Dynamic Range 2-3 orders of magnitude4-5 orders of magnitudeThe lower limit of quantification (LLOQ) is significantly lower for MS/MS, extending the dynamic range.
Precision (%CV) <15%<15%Both methods can achieve high precision as required by regulatory guidelines.
Accuracy (%RE) ±15%±15%Both methods can achieve high accuracy as required by regulatory guidelines.
Matrix Effect High PotentialLow to ModerateUV is susceptible to interferences from any co-eluting, UV-absorbing endogenous components. MS/MS can suffer from ion suppression or enhancement, but this can be mitigated with a stable isotope-labeled internal standard.

Justifying the Choice: Application-Specific Considerations

The choice between LC-UV and LC-MS/MS is not merely a matter of selecting the most sensitive technique. It is a strategic decision based on the specific requirements of the study.

When to Choose LC-UV:
  • High Concentration Studies: For dose formulation analysis or studies where the expected analyte concentration is high (µg/mL to mg/mL range), the sensitivity of UV detection is often sufficient.

  • Early Discovery/Screening: In early-stage research where high throughput and lower operational cost are prioritized, and the matrix is relatively clean, UV can be a practical choice.

  • Budgetary Constraints: UV detectors are significantly less expensive to purchase and maintain compared to tandem mass spectrometers.

When to Choose LC-MS/MS:
  • Trace Level Quantification: For in-vivo pharmacokinetic studies, particularly after low doses or at later time points, where concentrations are expected to be in the low ng/mL or pg/mL range, LC-MS/MS is the only viable option.

  • Complex Biological Matrices: When analyzing samples like plasma, tissue homogenates, or urine, the unparalleled selectivity of MS/MS is necessary to eliminate endogenous interferences.

  • Regulatory Submissions: For preclinical and clinical studies intended for regulatory submission, LC-MS/MS is the gold standard and is expected by agencies like the FDA and EMA.

Conclusion

For the quantification of 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide in a drug development context, LC-MS/MS emerges as the superior technique. Its high selectivity directly translates to a lower limit of quantification, which is indispensable for accurately characterizing the pharmacokinetic profile of a novel compound. While UV detection remains a valuable tool for specific applications, its susceptibility to matrix interferences and its limited sensitivity render it unsuitable for the low-concentration bioanalytical studies that form the bedrock of modern drug development. The investment in LC-MS/MS technology is justified by the generation of highly reliable, defensible data that can confidently guide critical project decisions.

References

  • Title: Ultraviolet-Visible (UV-Vis) Spectroscopy Source: LibreTexts Chemistry URL: [Link]

  • Title: A review of the advances in LC-MS and sample preparation for the determination of drugs of abuse in biological matrices Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: A new era of liquid chromatography-mass spectrometry for drug analysis Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: Food and Drug Administration (FDA) URL: [Link]

Safety & Regulatory Compliance

Safety

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of complex organic intermediates. 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide is a highly specialized bi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of complex organic intermediates. 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide is a highly specialized bicyclic compound widely utilized as a structural scaffold in the development of TRPM8 antagonists for neuropathic pain[1] and coagulation factor XIa inhibitors for thrombosis[2].

While its pharmacological utility is significant, its robust chemical structure—featuring a stable lactam (cyclic amide) ring and an exocyclic carboxamide—demands rigorous handling and disposal protocols. This guide provides a self-validating, mechanistic approach to managing this compound safely, ensuring both experimental integrity and environmental compliance.

Chemical Profiling & Hazard Causality

To handle a chemical safely, one must understand the physical chemistry driving its behavior. The hydrophobic aromatic core paired with polar amide groups gives this compound moderate lipophilicity. This structural duality means it resists natural biodegradation and poses a bioaccumulation risk in aquatic ecosystems[3].

Table 1: Physicochemical Properties & Handling Implications

PropertyValueCausality / Impact on Handling & Disposal
Molecular Formula C10H10N2O2Non-halogenated; dictates segregation into standard organic waste streams rather than halogenated carboys.
LogP (Estimated) ~1.9 - 2.0Moderate lipophilicity requires organic solvents (e.g., DMSO) to disrupt hydrogen bonding for assay dissolution[4].
Aquatic Toxicity High RiskProhibits drain disposal; mandates collection for thermal destruction[5].
Physical State Solid (Powder)High aerosolization risk; mandates handling within a Class II Biosafety Cabinet or chemical fume hood.

Experimental Workflow: Assay Preparation

Before discussing disposal, it is critical to establish how the compound is introduced into the laboratory workflow. In drug discovery, this compound is often evaluated for its ability to antagonize sensory ion channels.

TRPM8 Cold Cold Stimulus TRPM8 TRPM8 Channel Cold->TRPM8 Activates Ca2 Ca2+ Influx TRPM8->Ca2 Opens Depol Depolarization Ca2->Depol Pain Pain Signal Depol->Pain Inhibitor 2-Oxo-1,2,3,4-tetrahydroquinoline -6-carboxamide Inhibitor->TRPM8 Antagonizes

Mechanism of TRPM8 channel inhibition by tetrahydroquinoline derivatives in pain signaling.

Protocol: Preparation of 10 mM In Vitro Assay Stock

  • Gravimetric Analysis: Weigh the required mass of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide powder using an analytical balance inside a ventilated enclosure. Causality: Draft protection prevents the inhalation of micro-particulates, which can act as respiratory irritants[6].

  • Solvent Addition: Reconstitute the powder in anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO acts as a universal hydrogen-bond acceptor, efficiently breaking the strong intermolecular forces of the carboxamide groups to ensure complete dissolution.

  • Agitation: Vortex the solution for 30 seconds, followed by sonication in a water bath at room temperature for 5 minutes.

  • Validation: Visually inspect the solution against a dark background to validate the absence of undissolved micro-particles. A true solution ensures dosing accuracy for downstream patch-clamp or enzymatic assays.

Waste Segregation & Disposal Procedures

Because quinoline derivatives are toxic to aquatic life and do not readily degrade in municipal water treatment facilities, drain disposal is strictly prohibited [5]. The compound must be treated as a hazardous organic waste and subjected to high-temperature incineration, which thermally cleaves the robust C-N bonds into manageable byproducts (NOx, CO2, and H2O)[7].

Disposal Start Chemical Waste Generation Solid Solid Waste (Powders/Consumables) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid SegSolid Double-bag in Sealable Containers Solid->SegSolid SegLiq HDPE Carboy (Non-Halogenated) Liquid->SegLiq Label EHS Hazardous Waste Labeling SegSolid->Label SegLiq->Label Incinerate EPA-Approved Incineration Label->Incinerate EHS Transport

Logical workflow for the segregation and disposal of tetrahydroquinoline-based chemical waste.

Protocol: End-to-End Disposal

  • Source Segregation: Separate waste into "Solid" (contaminated pipette tips, empty weighing boats) and "Liquid" (DMSO/aqueous assay mixtures). Causality: Mixing solid and liquid waste complicates the incineration process and violates EPA Resource Conservation and Recovery Act (RCRA) guidelines[8].

  • Liquid Waste Containment: Funnel liquid waste into a high-density polyethylene (HDPE) carboy designated exclusively for "Non-Halogenated Organic Solvents." Do not exceed 80% capacity to allow for vapor expansion.

  • Solid Waste Containment: Place contaminated consumables into a puncture-resistant, sealable chemical waste bag. Double-bagging is required to prevent accidental exposure during transit.

  • Labeling & Manifesting: Affix a standardized EHS Hazardous Waste label. Explicitly list "2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxamide" and the solvent used (e.g., "DMSO"). Trustworthiness: Never use abbreviations; full nomenclature ensures first responders and disposal facilities can accurately assess risk[6].

  • Final Disposal: Transfer the containers to the facility's central hazardous waste accumulation area for eventual EPA-approved high-temperature incineration[7].

Spill Response & Decontamination Protocol

In the event of an accidental release, swift containment is necessary to prevent environmental contamination and personnel exposure.

Protocol: Spill Neutralization

  • Containment:

    • For Liquid Spills: Immediately encircle the spill with an inert absorbent material (e.g., vermiculite or dry sand) to prevent spread[6].

    • For Solid Spills: Gently cover the powder with a damp paper towel to suppress dust generation and prevent aerosolization[9].

  • Collection: Use non-sparking tools to scoop the absorbed material or damp powder into a wide-mouth, sealable hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a 1-10% bleach (sodium hypochlorite) solution or an appropriate laboratory detergent, followed by a thorough water rinse[10]. Causality: The surfactant breaks down residual hydrophobic traces of the compound that water alone cannot remove.

  • Validation: Swab the area and check the pH of the final rinse water to confirm it has returned to a neutral state (pH 6-8). This self-validating step ensures that no reactive residues or cleaning agents remain on the benchtop.

References

  • Chroman derivatives as trpm8 inhibitors.
  • Information on EC 3.4.21.27 - coagulation factor XIa. BRENDA Enzyme Database. [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • DRAIN DISPOSAL OF CHEMICALS. Yale Environmental Health & Safety.[Link]

  • Consolidated List of Chemicals Subject to EPCRA. U.S. Environmental Protection Agency (EPA).[Link]

  • Organic Amide Material Safety Data Sheets. Shepherd University / Cole-Parmer. [Link]

Sources

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